2-(Indolin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPCLVYRILLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403918 | |
| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13083-41-5 | |
| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(1H-Indol-3-yl)acetic Acid
Note on Nomenclature: The compound 2-(Indolin-3-yl)acetic acid features a saturated five-membered ring fused to the benzene ring. However, the vast majority of scientific literature, and the well-known plant hormone, is 2-(1H-Indol-3-yl)acetic acid (also known as Indole-3-acetic acid or IAA), which contains an unsaturated indole ring system. This guide focuses on the latter, significantly more common and researched compound (CAS No. 87-51-4), which is the presumed subject of interest.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1][2] It is a derivative of indole, featuring a carboxymethyl substituent at the third position.[3] Beyond its critical role in botany and agriculture, its chemical characteristics are of significant interest to researchers in drug development, biochemistry, and organic synthesis. This document provides an in-depth overview of the physical and chemical properties of IAA, detailed experimental protocols, and relevant biochemical pathways.
Physical Properties
2-(1H-Indol-3-yl)acetic acid is a solid at room temperature, typically appearing as colorless, pale yellow, or light tan crystals or powder.[1][4][5] Its physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [4][5][6] |
| Molecular Weight | 175.18 g/mol | [4][5][7] |
| Appearance | Solid, colorless to off-white/tan crystalline powder | [1][5][8] |
| Melting Point | 165-170 °C (with decomposition) | [4][7][9] |
| Boiling Point | ~415 °C at 760 mmHg (experimental) 306.47 °C (rough estimate) | [5] |
| Water Solubility | 1.5 mg/mL (1500 mg/L) at 20 °C; solubility is pH-dependent | [1][4][9] |
| Solubility in Organics | Soluble in ethanol (50 mg/mL), methanol, and DMSO; sparingly soluble in chloroform. | [5][9][10] |
| pKa | 4.75 at 25 °C | [5][11] |
| logP (o/w) | 1.41 | [4] |
| Vapor Pressure | 5.26 x 10⁻⁶ mmHg at 25 °C (estimated) | [4][9] |
| Density | ~1.2 g/cm³ (rough estimate) | [5][11] |
Chemical Properties
Stability and Reactivity
IAA is a stable compound but is known to be sensitive to light.[5][10] It is incompatible with strong oxidizing agents.[5][12] In solution, particularly when exposed to light or certain enzymes, it can undergo oxidative degradation. The primary oxidation product is 2-oxindole-3-acetic acid.[13]
Chemical Structure
Caption: 2D structure of 2-(1H-Indol-3-yl)acetic acid (IAA).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of IAA.
| Technique | Solvent | Key Peaks / Chemical Shifts (δ) | Source(s) |
| ¹H NMR | DMSO-d₆ | δ ~12.17 (s, 1H, COOH), ~10.90 (s, 1H, NH), 6.97-7.52 (m, 5H, Ar-H), ~3.65 (s, 2H, CH₂) | [4] |
| ¹H NMR | D₂O (pH 7.4) | δ 7.62 (d, 1H), 7.51 (d, 1H), 7.23 (s, 1H), 7.15 (m, 2H), 3.65 (s, 2H) | [4][14] |
| ¹³C NMR | DMSO-d₆ | δ ~173.1 (C=O), 136.1 (C), 127.2 (C), 123.9 (CH), 120.9 (CH), 118.5 (CH), 118.4 (CH), 111.3 (CH), 107.6 (C), 31.0 (CH₂) | [4] |
| FT-IR (KBr) | Solid | 3389 cm⁻¹ (N-H stretch), 2730-3127 cm⁻¹ (broad, O-H stretch), 1701 cm⁻¹ (C=O stretch) | [15] |
Experimental Protocols
Synthesis via Indole and Glycolic Acid
One of the most direct chemical syntheses of IAA involves the high-temperature condensation of indole with glycolic acid.[3][16]
Protocol:
-
Reactant Charging: Indole, glycolic acid, and a base (e.g., potassium hydroxide) are loaded into a high-pressure autoclave.
-
Reaction: The sealed autoclave is heated to approximately 250 °C and agitated for 18-24 hours.
-
Workup: After cooling, the reaction mixture is dissolved in water. The aqueous solution is extracted with ether to remove unreacted indole.
-
Isolation: The aqueous phase is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, causing the IAA to precipitate.
-
Purification: The crude IAA is collected by filtration and can be further purified by recrystallization.
Caption: Workflow for the chemical synthesis of Indole-3-acetic acid.
Purification by Recrystallization
High-purity IAA can be obtained from crude product through recrystallization.[11][16]
Protocol:
-
Dissolve 30 g of crude IAA in 1 L of boiling deionized water.
-
Add 10 g of decolorizing carbon to the hot solution to adsorb colored impurities.
-
Maintain the solution at a gentle boil for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals by vacuum filtration.
-
Dry the crystals in a desiccator. Store in a dark bottle to prevent photodegradation.[11]
Spectroscopic Sample Preparation
-
NMR Spectroscopy: For analysis in deuterated solvents, dissolve approximately 5-10 mg of IAA in 0.6-0.7 mL of the chosen solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).[4]
-
FT-IR Spectroscopy: For analysis using a KBr pellet, thoroughly grind a mixture of ~1 mg of IAA with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[15]
Biological Pathways
Biosynthesis from Tryptophan
In plants and many associated bacteria, IAA is predominantly synthesized from the amino acid L-tryptophan. Several redundant pathways exist, with the indole-3-pyruvic acid (IPA) pathway being one of the most significant.[2][3]
Caption: The Indole-3-pyruvic acid pathway for IAA biosynthesis.
This pathway involves three main enzymatic steps:
-
Transamination: A tryptophan aminotransferase converts L-tryptophan to indole-3-pyruvic acid (IPA).[2]
-
Decarboxylation: An IPA decarboxylase removes a carboxyl group from IPA to form indole-3-acetaldehyde (IAAld).[2]
-
Oxidation: An aldehyde dehydrogenase oxidizes IAAld to the final product, indole-3-acetic acid.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. 2-(1H-INDOL-3-YL)ACETIC ACID | CAS 87-51-4 [matrix-fine-chemicals.com]
- 7. Indole-3-acetic acid LAB 87-51-4 [sigmaaldrich.com]
- 8. 87-51-4 CAS | INDOLE-3-ACETIC ACID | Laboratory Chemicals | Article No. 04186 [lobachemie.com]
- 9. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 10. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]
- 11. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 12. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Natural Occurrence and Discovery of 2-(Indolin-3-yl)acetic Acid (Indole-3-Acetic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Indolin-3-yl)acetic acid, overwhelmingly known in scientific literature as Indole-3-acetic acid (IAA), is a pivotal signaling molecule found across multiple kingdoms of life. It is the most common and physiologically active member of the auxin class of phytohormones, where it acts as a master regulator of virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[1] Beyond the botanical realm, IAA is recognized as a metabolite of tryptophan metabolism in microorganisms and mammals, including humans. In recent years, its role as a ligand for the aryl hydrocarbon receptor (AhR) in mammals has drawn significant interest, implicating it in immune function, metabolic homeostasis, and pathophysiology. This guide provides a technical overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for IAA.
Discovery and History
The journey to discovering IAA is rooted in the fundamental observation of phototropism—the bending of plants toward light.
-
Charles Darwin (1880): In his book "The Power of Movement in Plants," Charles Darwin and his son Francis described experiments on canary grass coleoptiles. They demonstrated that a signal was perceived by the coleoptile tip and transmitted to the lower regions, causing the bending. They hypothesized the existence of a "transmissible substance."[2][3]
-
Boysen-Jensen & Paál (1910-1919): Peter Boysen-Jensen showed this signal could pass through a gelatin barrier but not an impermeable mica sheet.[3] Árpád Paál further supported the chemical nature of this signal by showing that an excised tip, when placed eccentrically on the stump, would induce growth on the side beneath it.[3]
-
Frits Went (1928): The definitive proof and quantification came from Frits Went. He successfully collected the growth-promoting substance from coleoptile tips into agar blocks. The degree of curvature of a decapitated coleoptile was proportional to the amount of the substance in the agar block, an experiment now known as the Avena curvature test.[4][5] Went named this substance "auxin," from the Greek word auxein (to grow).[3]
-
Isolation and Identification (1930s): While Salkowski had identified IAA in fermentation media in 1885, its connection to plants was not yet made.[2] In 1931, Kogl and Haagen-Smit isolated a compound with auxin activity from human urine, which they called "heteroauxin."[2][3] By 1934, it was confirmed that this heteroauxin was, in fact, indole-3-acetic acid, the primary natural auxin in plants.[3][6]
Natural Occurrence
IAA is not restricted to plants; its presence is widespread in nature.
-
In Plants: As the principal auxin, IAA is synthesized in actively growing tissues like apical buds, young leaves, and developing seeds.[7] It orchestrates critical processes such as apical dominance, root initiation, fruit development, and tropic responses.[1][7]
-
In Microorganisms: Diverse species of bacteria, including many plant-associated (PGPR) and pathogenic bacteria, fungi, and even archaea, can synthesize IAA.[8] In plant-microbe interactions, microbial IAA can modulate the host plant's physiology for either mutual benefit or pathogenesis. Notably, high concentrations were identified in the thermophilic archaebacterium Sulfolobus acidocaldarius.
-
In Mammals: In mammals, IAA is an endogenous product derived from the metabolism of dietary tryptophan by both host enzymes and, significantly, the gut microbiota.[1] It is detectable in human plasma and has been identified as a uremic toxin at elevated levels in chronic kidney disease. Its primary role in mammalian physiology is now understood to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[9][10]
Quantitative Data on Natural Occurrence
The concentration of IAA varies widely depending on the organism, tissue type, developmental stage, and environmental conditions.
| Organism/Tissue | Sample Type | IAA Concentration | Unit | Reference(s) |
| Arabidopsis thaliana | Whole Plant | 10 - 25 | ng/g FW | [11] |
| Arabidopsis thaliana (7-day-old) | Shoots | ~18 | pmol/g FW | [12] |
| Arabidopsis thaliana (7-day-old) | Roots | ~35 | pmol/g FW | [12] |
| Zea mays (Maize) | Root Elongation Zone | Increases over time | - | [13] |
| Lycopersicon esculentum (25-day-old) | Leaf | 242.1 ± 0.8 | µg/L (extract) | [14] |
| Lycopersicon esculentum (50-day-old) | Root | 3.4 - 7.5 | µg/g FW | [14] |
| Sulfolobus acidocaldarius | Lipid Extract | 0.57 | µmol/g DW | |
| Human | Plasma | 0.61 - 3.32 (Mean: 1.54) | µmol/L | [15] |
| Klebsiella sp. (with Tryptophan) | Culture Supernatant | 215 | µg/mL | [16] |
| Enterobacter sp. (with Tryptophan) | Culture Supernatant | up to 3477 | µg/mL | [8] |
| FW: Fresh Weight; DW: Dry Weight |
Biosynthesis of Indole-3-Acetic Acid
In plants and microbes, IAA is primarily synthesized from the amino acid L-tryptophan via several redundant pathways.
-
Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major and most widespread pathway. Tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA.[8]
-
Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA.
-
Indole-3-Acetaldoxime (IAOx) / Indole-3-Acetonitrile (IAN) Pathway: This pathway is prominent in the Brassicaceae family. Tryptophan is converted to indole-3-acetaldoxime, which serves as a branch point for the synthesis of defense compounds (glucosinolates) or IAA, via indole-3-acetonitrile.[17]
-
Tryptophan-Independent Pathway: Evidence also exists for pathways that do not use tryptophan as a direct precursor, though these are less well-characterized.
Role in Mammalian Signaling: The AhR Pathway
In mammals, IAA functions as a key signaling molecule by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10]
-
Ligand Binding: Cytosolic AhR is normally in an inactive complex with chaperone proteins like Hsp90. IAA, derived from gut microbiota or endogenous metabolism, enters the cell and binds to AhR.[18]
-
Nuclear Translocation: Ligand binding causes the chaperones to dissociate, exposing a nuclear localization signal. The AhR-IAA complex then translocates into the nucleus.[18]
-
Dimerization and DNA Binding: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[19] Target genes include metabolic enzymes (e.g., CYP1A1) and proteins involved in inflammation and immune response.[9][19]
Experimental Protocols for Isolation and Analysis
Accurate quantification of IAA is critical but challenging due to its low abundance and susceptibility to degradation. Methodologies range from simple screening assays to highly sensitive chromatographic techniques.
7.1. Extraction from Bacterial Culture
This protocol is adapted for the extraction of IAA from a liquid bacterial culture supernatant.[16][20]
-
Culturing: Inoculate bacteria in a suitable liquid medium (e.g., LB, Nutrient Broth) supplemented with L-tryptophan (e.g., 0.1% w/v) to enhance production. Incubate under appropriate conditions (e.g., 28-37°C, shaking) for 48-72 hours.[7][16]
-
Cell Separation: Centrifuge the culture at high speed (e.g., 10,000 rpm) for 10-30 minutes to pellet the bacterial cells.[20]
-
Acidification: Carefully collect the supernatant and acidify it to a pH of 2.5-3.0 using 1N HCl. This protonates the IAA, making it less polar.[16][20]
-
Liquid-Liquid Extraction: Transfer the acidified supernatant to a separating funnel. Add an equal or double volume of an immiscible organic solvent, such as ethyl acetate. Shake vigorously and allow the layers to separate.[16][20]
-
Collection: Collect the upper organic phase containing the IAA. Repeat the extraction process on the aqueous phase to maximize recovery.
-
Drying: Pool the organic extracts and remove the solvent using a rotary evaporator at 40-50°C.[8]
-
Reconstitution: Dissolve the dried residue in a small, precise volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.[8]
7.2. Salkowski Colorimetric Assay (Screening)
This method is a rapid, simple assay for screening and semi-quantitative estimation of total indolic compounds.[21]
-
Reagent Preparation: The Salkowski reagent typically consists of 0.5 M FeCl₃ mixed with a strong acid like 35% perchloric acid or concentrated sulfuric acid.[22][23] A common formulation is 1 mL of 0.5 M FeCl₃ in 50 mL of 35% HClO₄.[23]
-
Reaction: In a test tube, mix 1 mL of the sample extract (or standard) with 2 mL of the Salkowski reagent.[22][23]
-
Incubation: Vortex the mixture gently and incubate in the dark at room temperature for 25-30 minutes.[16][22]
-
Measurement: A pink to red color develops in the presence of indoles. Measure the absorbance of the solution using a spectrophotometer at a wavelength of approximately 530 nm.[23]
-
Quantification: Compare the absorbance of the sample to a standard curve prepared with known concentrations of pure IAA. Note: This method is not specific to IAA and will react with other indole derivatives that may be present in the sample.[23][24]
7.3. High-Performance Liquid Chromatography (HPLC)
HPLC provides a much higher degree of specificity and accuracy for quantification than colorimetric assays.[24]
-
System: A standard HPLC system equipped with a pump, injector, column, and a suitable detector is required.
-
Column: A reversed-phase C8 or C18 column is most commonly used for IAA separation.[24]
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of two eluents: (A) an acidified aqueous solution (e.g., water with 0.1-2.5% acetic acid, pH ~3.8) and (B) an organic solvent like acetonitrile or methanol.[24][25]
-
Detection:
-
Protocol Example (for Bacterial Supernatants):
-
Injection: Inject 10-20 µL of the reconstituted extract.
-
Elution Program: Start with a high aqueous phase concentration (e.g., 80% A, 20% B) and run a gradient to increase the organic phase concentration (e.g., to 100% B) over 25-30 minutes to elute the compounds.[24]
-
Quantification: Identify the IAA peak by comparing its retention time to that of a pure standard. Calculate the concentration based on the peak area relative to the standard curve.
-
For ultimate specificity and sensitivity, especially with complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS), which is considered the gold standard for phytohormone analysis.[26][27][28]
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Auxins [phytohormones.info]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]
- 5. Auxin - Wikipedia [en.wikipedia.org]
- 6. Hortus USA- Auxin Discovery [rooting-hormones.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]
- 11. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in the Level of Free and Ester Indol-3yl-Acetic Acid in Growing Maize Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crbb-journal.com [crbb-journal.com]
- 15. scispace.com [scispace.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. hvdesaicollege.org [hvdesaicollege.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Salkowski reagent and quantification of indole-3-acetic acid [infobiochem.com]
- 23. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
What is the established synthesis pathway for 2-(Indolin-3-yl)acetic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Indolin-3-yl)acetic acid, more commonly known as indole-3-acetic acid (IAA), is the most prevalent and physiologically active auxin in plants. It plays a pivotal role in regulating various aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. Beyond its fundamental role in plant biology, the indole-3-acetic acid scaffold is a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the established chemical synthesis pathways for indole-3-acetic acid, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows.
Established Chemical Synthesis Pathways
Several robust methods for the chemical synthesis of indole-3-acetic acid have been developed and refined over the years. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and widely utilized methods are detailed below.
Reaction of Indole with Glycolic Acid
A highly convenient and efficient method for the preparation of indole-3-acetic acid involves the direct reaction of indole with glycolic acid in the presence of a strong base at elevated temperatures.[1][2] This method is particularly well-suited for large-scale synthesis, especially when an agitated autoclave is available.[1]
Experimental Protocol:
A detailed procedure for this synthesis is provided in Organic Syntheses.[1] The key steps are as follows:
-
A stainless steel rocking autoclave is charged with potassium hydroxide, indole, and 70% aqueous glycolic acid.
-
The autoclave is sealed and heated to 250°C with rocking for approximately 18 hours.
-
After cooling, water is added, and the mixture is heated to 100°C to dissolve the potassium indole-3-acetate.
-
The aqueous solution is cooled, diluted with water, and extracted with ether to remove any neutral impurities.
-
The aqueous phase is then acidified with hydrochloric acid to a pH of 1-2, causing the precipitation of indole-3-acetic acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 87–93% | [1] |
| Melting Point | 163–165°C (dec.) | [1] |
| Purity | High purity, cream-colored solid | [1] |
Reaction Workflow:
Caption: Workflow for the synthesis of IAA from indole and glycolic acid.
Hydrolysis of Indole-3-acetonitrile (IAN)
The hydrolysis of indole-3-acetonitrile is a versatile route to indole-3-acetic acid, offering multiple catalytic options to suit different experimental conditions.[1] This method can be performed under acidic, basic, or enzymatic conditions.[3]
General Reaction Pathway:
References
Spectroscopic Profile of 2-(1H-Indol-3-yl)acetic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-Indol-3-yl)acetic acid, a prominent member of the auxin family of plant hormones. While the initial query focused on the saturated indolin structure, the vast majority of available scientific literature and spectral database information pertains to its unsaturated analogue, indole-3-acetic acid (IAA). This document will focus on the well-characterized spectroscopic properties of IAA, which is of significant interest to researchers in drug development, agriculture, and life sciences. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of 2-(1H-Indol-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for IAA in different deuterated solvents.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Instrument Frequency (MHz) |
| 10.90 | s | NH | DMSO-d6 | 400 |
| 7.52 - 7.50 | m | Ar-H | DMSO-d6 | 400 |
| 7.38 - 7.35 | m | Ar-H | DMSO-d6 | 400 |
| 7.24 - 7.23 | m | Ar-H | DMSO-d6 | 400 |
| 7.10 - 7.06 | m | Ar-H | DMSO-d6 | 400 |
| 7.01 - 6.97 | m | Ar-H | DMSO-d6 | 400 |
| 3.66 - 3.65 | s | CH ₂ | DMSO-d6 | 400 |
| 12.17 | s | COOH | DMSO-d6 | 400 |
| 7.63 - 7.62 | m | Ar-H | D₂O | 400 |
| 7.49 | d | Ar-H | D₂O | 400 |
| 7.23 - 7.14 | m | Ar-H | D₂O | 400 |
| 3.65 | s | CH ₂ | D₂O | 400 |
| Chemical Shift (ppm) | Assignment | Solvent | Instrument Frequency (MHz) |
| 173.12 | C =O | DMSO-d6 | 15.09 |
| 136.06 | Ar-C | DMSO-d6 | 15.09 |
| 127.16 | Ar-C | DMSO-d6 | 15.09 |
| 123.85 | Ar-C H | DMSO-d6 | 15.09 |
| 120.93 | Ar-C H | DMSO-d6 | 15.09 |
| 118.49 | Ar-C H | DMSO-d6 | 15.09 |
| 118.36 | Ar-C H | DMSO-d6 | 15.09 |
| 111.30 | Ar-C H | DMSO-d6 | 15.09 |
| 107.60 | Ar-C | DMSO-d6 | 15.09 |
| 30.95 | C H₂ | DMSO-d6 | 15.09 |
| 184.43 | C =O | D₂O | - |
| 138.88 | Ar-C | D₂O | - |
| 129.86 | Ar-C | D₂O | - |
| 126.75 | Ar-C H | D₂O | - |
| 124.43 | Ar-C H | D₂O | - |
| 121.82 | Ar-C H | D₂O | - |
| 121.42 | Ar-C H | D₂O | - |
| 114.43 | Ar-C H | D₂O | - |
| 113.06 | Ar-C | D₂O | - |
| 36.68 | C H₂ | D₂O | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for IAA are presented below.
IR Data [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3389 | Strong, Sharp | N-H stretch (indole) |
| 3127 - 2730 | Broad | O-H stretch (carboxylic acid) |
| 1701 | Strong | C=O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS Data
| m/z | Relative Intensity (%) | Assignment | Ionization Mode |
| 175.06 | - | [M]⁺ | GC-MS |
| 130.07 | 100 | [M-COOH]⁺ | GC-MS |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified 2-(1H-Indol-3-yl)acetic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.
IR Spectroscopy
-
Sample Preparation: For solid samples like IAA, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is vaporized and then ionized, typically by electron impact (EI). For LC-MS, electrospray ionization (ESI) is commonly used.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Indole-3-Acetic Acid
A note on nomenclature: This technical guide focuses on Indole-3-acetic acid (IAA), the most common and extensively studied natural auxin. The user's query specified 2-(Indolin-3-yl)acetic acid, which features a saturated indoline ring system. While structurally related, this compound is a distinct chemical entity with significantly less available research data. Given the depth of information requested, this guide will detail the activities of the widely researched Indole-3-acetic acid, a critical molecule in both plant and mammalian biology.
Executive Summary
Indole-3-acetic acid (IAA) is a pivotal signaling molecule with a broad spectrum of biological activities across kingdoms. Primarily recognized as the principal auxin in plants, it orchestrates growth and development by influencing cell division, elongation, and differentiation.[1][2] In recent years, IAA has garnered significant attention in mammalian systems as a key metabolite produced by the gut microbiota from dietary tryptophan.[3] It exhibits multifaceted roles, including the modulation of immune responses, antioxidant and anti-inflammatory effects, and potential as an anticancer and antimicrobial agent. This guide provides a comprehensive overview of the biological activities of IAA, its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for its investigation.
Biological Activities of Indole-3-Acetic Acid
The biological effects of IAA are context-dependent, varying with concentration and the biological system . Its activities range from hormonal regulation in plants to microbial signaling and immunomodulation in mammals.
Plant Growth Regulation
As a primary auxin, IAA is integral to nearly every aspect of plant growth and development.[4] It is involved in:
-
Cell Elongation and Division: IAA promotes the elongation of cells, particularly in stems and coleoptiles, and is also involved in cell division in the cambium and in tissue cultures.
-
Apical Dominance: The synthesis of IAA in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance.
-
Root Initiation: IAA is a key factor in the initiation of adventitious roots from cuttings, a property widely exploited in horticulture.
-
Fruit Development: It plays a role in fruit set and development.
-
Phototropism and Gravitropism: IAA mediates the differential growth responses of plants to light and gravity.
Antimicrobial Activity
IAA has demonstrated efficacy against various pathogenic microbes. It can inhibit the growth of certain bacteria and fungi and has been shown to interfere with biofilm formation, a critical virulence factor in many infections. For instance, IAA has been investigated for its antibiofilm activity against Pseudomonas aeruginosa.[5]
Antioxidant Activity
IAA and its derivatives have been shown to possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The antioxidant capacity is a key aspect of its protective effects in various biological systems.
Anti-inflammatory and Immunomodulatory Effects
In mammalian systems, IAA acts as a signaling molecule that can modulate the immune system. It has been shown to attenuate inflammatory responses by reducing the production of pro-inflammatory cytokines and mediators.[6][7] This activity is partly mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[3]
Anticancer Activity
Emerging research points to the potential of IAA and its derivatives as anticancer agents. Some studies have reported cytotoxic effects of IAA derivatives against various cancer cell lines, with IC50 values in the micromolar range.[8] The pro-oxidant activity of IAA derivatives in the presence of peroxidases is a mechanism being explored for targeted cancer therapy.[9]
Quantitative Data on Biological Activities
The following tables summarize key quantitative data on the biological activities of Indole-3-acetic acid and its derivatives from various studies.
| Table 1: Antimicrobial Activity of Indole-3-Acetic Acid and Derivatives | |||
| Compound | Microorganism | Activity | Reference |
| Indole-3-acetic acid | Pseudomonas aeruginosa | Biofilm inhibition | [5] |
| Indolyl-triazole derivatives (IT5, IT6) | Mycobacterium tuberculosis | Significant inhibition | [10] |
| Table 2: Antioxidant Activity of Indole-3-Acetic Acid and Derivatives | |||
| Compound | Assay | IC50 Value | Reference |
| Indole-3-carboxaldehyde | DPPH Radical Scavenging | >100 µM | [11] |
| Methoxy & phenolic indole derivative (5f) | DPPH Radical Scavenging | < BHA standard | [11] |
| Indole-3-acetic acid derivatives | Microsomal Lipid Peroxidation | pH-dependent | [9] |
| Table 3: Cytotoxic Activity of Indole-3-Acetic Acid Derivatives | |||
| Compound | Cell Line | IC50 Value | Reference |
| 2, 4, 10 (indole derivatives) | A549 (human lung adenocarcinoma) | < 3.9 µg/mL | [8] |
| 2e (indole derivative) | HCT116 (human colorectal carcinoma) | 6.43 ± 0.72 µM | [8] |
| 2e (indole derivative) | A549 (human lung adenocarcinoma) | 9.62 ± 1.14 µM | [8] |
| 2e (indole derivative) | A375 (human melanoma) | 8.07 ± 1.36 µM | [8] |
Mechanism of Action
The mechanisms through which IAA exerts its diverse biological effects are multifaceted and involve complex signaling pathways.
Microbial Biosynthesis of Indole-3-Acetic Acid
In microorganisms, IAA is synthesized from tryptophan through several pathways, with the indole-3-pyruvic acid (IPA) pathway being one of the most common.
Figure 1: The Indole-3-pyruvic acid pathway for IAA biosynthesis in microorganisms.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
In mammalian cells, a key mechanism of action for IAA is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Figure 2: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by IAA.
Modulation of NF-κB Signaling
IAA has been shown to mitigate inflammatory responses by interfering with the NF-κB signaling pathway. This can occur through AhR-dependent and independent mechanisms, leading to reduced nuclear translocation of the p65 subunit of NF-κB and decreased expression of pro-inflammatory genes.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of Indole-3-acetic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging activity of a compound.
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (IAA and its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[11]
-
Preparation of Test Samples: Dissolve the test compounds and positive control in a suitable solvent to create stock solutions. From these, prepare a series of dilutions to determine the IC50 value.[11]
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the various concentrations of the test samples or standard to the wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
Inhibition of Microsomal Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids in microsomes.
Materials:
-
Rat liver microsomes
-
Inducing agent (e.g., NADPH for enzymatic, Ascorbate/Fe²⁺ for non-enzymatic)
-
Tris-HCl buffer
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Test compounds (IAA and its derivatives)
-
Spectrophotometer
Procedure:
-
Preparation of Microsomes: Isolate liver microsomes from rats via differential centrifugation.[13]
-
Reaction Mixture: Prepare a reaction mixture containing microsomes, buffer, and the test compound at various concentrations.
-
Initiation of Peroxidation: Start the lipid peroxidation by adding the inducing agent (e.g., NADPH or ascorbate).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Measurement of Malondialdehyde (MDA): Add TBA reagent to the mixture and heat at 95°C for 30-60 minutes. This forms a pink colored adduct with MDA, a product of lipid peroxidation.
-
Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound. Determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to detect changes in the levels of key proteins in the NF-κB pathway, such as the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
Cell culture medium and reagents
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Test compound (IAA)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with various concentrations of IAA for a specified time (e.g., 1-2 hours) before stimulating with LPS for a defined period (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells with lysis buffer to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
Indole-3-acetic acid is a remarkably versatile molecule with profound biological effects in both plants and animals. Its role as a primary plant auxin is well-established, and its functions as a microbial signaling molecule and a modulator of mammalian immune and inflammatory responses are areas of active and promising research. The ability of IAA and its synthetic derivatives to act as antioxidant, antimicrobial, and anticancer agents opens up significant avenues for therapeutic development. A thorough understanding of its mechanisms of action, particularly its interaction with the AhR and NF-κB signaling pathways, is crucial for harnessing its full potential in medicine and agriculture. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted biological activities of this important indole derivative.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-(Indolin-3-yl)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-(Indolin-3-yl)acetic acid, more commonly known as indole-3-acetic acid (IAA), in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including drug formulation, agricultural product development, and in vitro biological assays. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of indole-3-acetic acid has been systematically determined in twelve pure organic solvents at temperatures ranging from 278.15 K to 323.15 K. The mole fraction solubility (x) data is presented in the tables below. The data reveals that the solubility of indole-3-acetic acid is highest in ethyl acetate, followed by dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The lowest solubility is observed in chloroform and acetonitrile.[1][2] Generally, the solubility of indole-3-acetic acid increases with increasing temperature in all the tested solvents.
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone |
| 278.15 | 0.00258 | 0.00315 | 0.00368 | 0.00421 | 0.00532 | 0.00864 |
| 283.15 | 0.00296 | 0.00363 | 0.00424 | 0.00485 | 0.00613 | 0.00995 |
| 288.15 | 0.00339 | 0.00416 | 0.00486 | 0.00556 | 0.00703 | 0.01142 |
| 293.15 | 0.00388 | 0.00476 | 0.00557 | 0.00638 | 0.00806 | 0.01311 |
| 298.15 | 0.00445 | 0.00546 | 0.00639 | 0.00732 | 0.00925 | 0.01504 |
| 303.15 | 0.00510 | 0.00626 | 0.00733 | 0.00839 | 0.01061 | 0.01726 |
| 308.15 | 0.00584 | 0.00718 | 0.00841 | 0.00963 | 0.01217 | 0.01980 |
| 313.15 | 0.00669 | 0.00823 | 0.00964 | 0.01104 | 0.01396 | 0.02271 |
| 318.15 | 0.00767 | 0.00944 | 0.01106 | 0.01266 | 0.01601 | 0.02605 |
| 323.15 | 0.00879 | 0.01082 | 0.01268 | 0.01452 | 0.01837 | 0.02988 |
Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) (Continued)
| Temperature (K) | Acetonitrile | Chloroform | Ethyl Acetate | 1,4-Dioxane | DMF | DMSO |
| 278.15 | 0.00198 | 0.00112 | 0.01578 | 0.00645 | 0.01287 | 0.01432 |
| 283.15 | 0.00228 | 0.00129 | 0.01811 | 0.00740 | 0.01477 | 0.01643 |
| 288.15 | 0.00262 | 0.00148 | 0.02078 | 0.00849 | 0.01695 | 0.01885 |
| 293.15 | 0.00300 | 0.00170 | 0.02384 | 0.00974 | 0.01945 | 0.02162 |
| 298.15 | 0.00344 | 0.00195 | 0.02735 | 0.01117 | 0.02231 | 0.02480 |
| 303.15 | 0.00395 | 0.00224 | 0.03138 | 0.01282 | 0.02560 | 0.02845 |
| 308.15 | 0.00453 | 0.00257 | 0.03600 | 0.01470 | 0.02937 | 0.03263 |
| 313.15 | 0.00519 | 0.00295 | 0.04130 | 0.01687 | 0.03370 | 0.03743 |
| 318.15 | 0.00595 | 0.00338 | 0.04738 | 0.01935 | 0.03866 | 0.04294 |
| 323.15 | 0.00683 | 0.00388 | 0.05435 | 0.02220 | 0.04435 | 0.04925 |
Note: The data in these tables is based on the findings reported in the Journal of Chemical & Engineering Data, which details the solid-liquid solubility of indole-3-acetic acid.[1][2]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a compound. The two primary methods for determining the solubility of a compound like this compound are the thermodynamic and kinetic solubility assays.
Thermodynamic Solubility (Equilibrium Method)
This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution when excess solid is present and the system is at equilibrium.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove the undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units of concentration (e.g., mg/mL or mol/L).
Kinetic Solubility (High-Throughput Method)
This method provides a rapid assessment of solubility and is often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic solvent.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, such as DMSO.
-
Assay Plate Preparation: A small aliquot of the stock solution is added to a larger volume of the test solvent in a microtiter plate.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Detection/Removal: The presence of precipitate can be detected by nephelometry (light scattering) or by filtering the solution to remove any solid material.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is measured, typically using UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is determined by comparing the measured concentration to a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
References
What are the known derivatives and analogues of 2-(Indolin-3-yl)acetic acid?
An In-depth Technical Guide to the Derivatives and Analogues of 2-(Indolin-3-yl)acetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, with a primary focus on its unsaturated counterpart, Indole-3-acetic acid (IAA), which is the most studied scaffold in this class. IAA is a pivotal molecule, recognized as the most common naturally occurring plant auxin and a metabolite in mammals.[1][2] Its structural backbone has served as a template for the development of a wide array of therapeutic agents and biological probes. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various analogues, including anti-inflammatory drugs like Indomethacin, anticancer prodrugs, and compounds with antioxidant and antibacterial properties.[3][4][5][6] Quantitative data are summarized in tabular format, key experimental methodologies are described, and relevant biological pathways are visualized to provide a thorough resource for researchers in medicinal chemistry and drug development.
Introduction: From Indoline to the Indole Scaffold
This compound features a saturated dihydropyrrole ring fused to a benzene ring. While derivatives of this specific saturated core exist, the vast majority of research has focused on its oxidized, aromatic analogue: Indole-3-acetic acid (IAA) . IAA is a versatile heterocyclic compound that has been extensively studied.[1] It serves as a crucial phytohormone in plants and is also a product of tryptophan metabolism in mammals, often produced by gut microbiota.[7]
The indole-3-acetic acid framework has proven to be a privileged scaffold in medicinal chemistry, giving rise to numerous derivatives with a broad spectrum of pharmacological activities. These activities include anti-inflammatory, anticancer, antioxidant, antibacterial, and herbicidal effects.[5][8][9][10] This guide will explore the key chemical modifications made to the IAA core and their impact on biological function.
Major Classes of Derivatives and Analogues
The structural diversity of IAA analogues is achieved through modifications at several key positions: the carboxylic acid side chain, the indole nitrogen (N-1), the C-2 position of the pyrrole ring, and various positions on the benzene ring (C-4, C-5, C-6, C-7).
Side Chain and Carboxyl Group Modifications
Modification of the acetic acid side chain has been a critical strategy for modulating activity and improving pharmacokinetic properties.
-
Esters and Amides: Replacement of the carboxyl group's hydroxyl with other functionalities generally decreases anti-inflammatory activity, though amide analogues have been explored for other purposes.[4] A notable exception is the development of ester derivatives. For instance, Acemetacin , an ester of indomethacin with glycolic acid, was found to have approximately twice the anti-inflammatory activity of its parent compound, Indomethacin.[10]
-
Acetamides and Oxazolines: 2-(3-Indolyl)acetamides and their related oxazoline analogues have been investigated as potential anticancer agents.[11]
Ring Substitutions and Analogues
-
N-1 Acylation (Indomethacin Class): The acylation of the indole nitrogen is a hallmark of the indomethacin class of non-steroidal anti-inflammatory drugs (NSAIDs). The nature of this acyl group is critical for activity. N-benzoyl derivatives substituted at the para-position with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) are highly active.[4]
-
C-2 Alkylation: The presence of a small alkyl group, typically methyl, at the C-2 position often enhances anti-inflammatory activity compared to aryl-substituted analogues.[4] 2-Methylindole-3-acetic acid (2-Me-IAA) and its ethyl and propyl homologues are known auxins.[12]
-
C-5 Substitution: Substitutions at the 5-position of the indole ring with groups like methoxy (-OCH₃), fluorine (-F), or dimethylamino (-N(CH₃)₂) have been shown to yield more potent anti-inflammatory activity than the unsubstituted parent compound.[4]
-
Complex Analogues (Quinazolinones): More complex structures have been synthesized by condensing indole precursors with other heterocyclic systems. For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its derivatives have shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[13]
-
Azaindoles: The replacement of a carbon with a nitrogen atom in the indole ring creates azaindole derivatives. All regioisomers of 2-arylazaindole-3-acetic acid have been synthesized and are being explored for their biological potential.[14]
-
Oxidized Analogues (Oxindoles): Oxindole-3-acetic acid, where the C-2 position is oxidized to a carbonyl group, is a known plant metabolite of IAA.[15] Derivatives of this scaffold have also been synthesized for biological evaluation.[16]
Biological Activities and Structure-Activity Relationship (SAR)
The IAA scaffold has been leveraged to target a variety of biological processes.
Anti-inflammatory Activity
The most prominent therapeutic application of IAA derivatives is as NSAIDs. The SAR for this class is well-defined:[4]
-
Carboxyl Group: An acidic center, typically a carboxylic acid, is essential for activity.
-
N-1 Acyl Group: A p-substituted benzoyl group (e.g., p-chlorobenzoyl in Indomethacin) confers high potency.
-
C-2 Methyl Group: A methyl group at C-2 is optimal for activity.
-
C-5 Substituent: A methoxy or fluoro group at the 5-position enhances activity.
Anticancer Activity (Prodrug Therapy)
IAA is relatively non-toxic but can be oxidized by the plant enzyme horseradish peroxidase (HRP) into cytotoxic radical species.[3][7] This principle is the basis for a targeted cancer therapy approach known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this model, the gene for HRP is delivered specifically to tumor cells. Subsequent administration of the IAA prodrug leads to its conversion into a toxic agent only within the cancerous tissue, minimizing systemic toxicity.[3]
Antioxidant Activity
Novel IAA analogues have been synthesized and evaluated for their antioxidant properties. The coupling of aniline and substituted anilines to the acetic acid side chain via an amide linkage has produced compounds with significant free radical scavenging activity.[8][17] In particular, analogues bearing electron-donating methoxy groups showed predominant activity in DPPH and lipid peroxidation assays.[8][17]
Antibacterial Activity
Derivatives incorporating a quinazolinone moiety have demonstrated significant antibacterial effects. 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, in particular, showed a potent minimum inhibitory concentration (MIC) against MRSA.[13] Molecular docking studies suggest these compounds may act by binding to long RSH (RelA/SpoT homolog) proteins, which are crucial for bacterial survival under stress.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for representative IAA derivatives.
Table 1: Antibacterial and Antiproliferative Activity of Indolylquinazolinones | Compound ID | Structure/Substituent | Activity Type | Target | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3k | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial (MIC) | S. aureus (MRSA) | 0.98 µg/mL |[13] | | 3k | Antibacterial (MIC) | S. aureus ATCC 25923 | 3.90 µg/mL |[13] | | 3c, f, g, k, r, z | Various substituted indolylquinazolinones | Antiproliferative | Multiple Cancer Cell Lines | Significant Activity |[13] |
Table 2: Anti-inflammatory Activity of Indomethacin Analogues
| Compound | Key Structural Feature | Assay | Relative Activity | Reference |
|---|---|---|---|---|
| Indomethacin | Parent Compound | Kaolin edema (rat) | 1x | [10] |
| Acemetacin (54) | [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid | Kaolin edema (rat) | ~2x |[10] |
Key Experimental Protocols
Detailed experimental procedures are critical for the replication and extension of research findings. Below are representative protocols based on methodologies cited in the literature.
Protocol 1: General Synthesis of Indole-3-acetic Acid Amide Analogues
This protocol describes the synthesis of aniline-coupled derivatives evaluated for antioxidant activity.[8][17]
-
Activation of Carboxylic Acid: Indole-3-acetic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Thionyl chloride (1.1 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2-3 hours to form the intermediate, 2-(1H-indol-3-yl)acetyl chloride. The solvent is removed under reduced pressure.
-
Amide Coupling: The crude acetyl chloride is redissolved in an anhydrous solvent. To this solution, the desired substituted aniline (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) are added.
-
Reaction and Workup: The reaction mixture is stirred at room temperature overnight. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final amide derivative.
Protocol 2: DPPH (2,2-diphenyl-1-picryl hydrazyl) Free Radical Scavenging Assay
This in vitro assay is commonly used to determine antioxidant potential.[8][17]
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Test compounds and a standard antioxidant (e.g., Butylated Hydroxy Anisole - BHA) are prepared at various concentrations.
-
Assay Procedure: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound solution at different concentrations. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at ~517 nm using a microplate reader. A control containing only methanol and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.
Visualized Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Figure 1. General Synthetic Workflow for IAA Amide Derivatives.
Caption: Figure 2. Proposed Mechanism of HRP-Mediated Cytotoxicity of IAA.
Conclusion and Future Directions
The this compound scaffold, and more prominently its indole analogue, represents a remarkably fruitful starting point for drug discovery. From its origins as a plant hormone, it has given rise to blockbuster NSAIDs and inspired novel therapeutic strategies in oncology, infectious disease, and beyond. The structure-activity relationships, particularly within the anti-inflammatory class, are well-understood and serve as a classic example in medicinal chemistry.
Future research is likely to focus on several key areas:
-
Refining Targeted Therapies: Optimizing the GDEPT approach with next-generation IAA derivatives that exhibit enhanced activation by HRP or other tumor-specific enzymes.
-
Exploring New Biological Targets: Expanding beyond known targets like COX enzymes to identify novel protein interactions for this scaffold, as suggested by the antibacterial studies.
-
Improving Pharmacokinetics: Developing analogues with improved metabolic stability and bioavailability to enhance in vivo efficacy, an area where early anticancer candidates have faced challenges.[11]
The continued exploration of this versatile chemical core, aided by modern computational and synthetic techniques, promises to yield new and improved therapeutic agents.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives [organic-chemistry.org]
- 15. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Therapeutic Promise of 2-(Indolin-3-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Among these, derivatives of 2-(Indolin-3-yl)acetic acid have emerged as a promising class of therapeutic agents with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Anticancer Applications
Derivatives of this compound, particularly 2-aryl-2-(3-indolyl)acetamides and 2-aryl-2-(3-indolyl)acetohydroxamates, have demonstrated significant potential as anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, including those resistant to conventional proapoptotic therapies.[1][2]
Quantitative Data: In Vitro Anticancer Activity
The in vitro anticancer activity of these derivatives is typically quantified by the half-maximal growth inhibition (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the GI₅₀ values for a series of 2-aryl-2-(3-indolyl)acetamide derivatives against various human cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) Activity of 2-Aryl-2-(3-indolyl)acetamide Derivatives against SK-MEL-28 (Melanoma) and U251 (Glioblastoma) Cell Lines
| Compound ID | R¹ | R² | Ar | SK-MEL-28 GI₅₀ (µM) | U251 GI₅₀ (µM) |
| 1a | H | H | 2-Naphthyl | 0.3 | 0.2 |
| 1b | H | H | 1-Naphthyl | 1.8 | 1.1 |
| 1c | H | H | 4-Biphenyl | 0.9 | 0.7 |
| 1d | H | H | 3-Phenoxyphenyl | 1.5 | 1.2 |
| 1e | H | H | 4-Phenoxyphenyl | 1.1 | 0.9 |
| 1f | H | H | 4-Fluorophenyl | 8.9 | 7.5 |
| 1g | H | H | 4-Chlorophenyl | 3.6 | 2.9 |
| 1h | H | H | 4-Bromophenyl | 2.8 | 2.1 |
| 1i | H | H | 4-Iodophenyl | 1.9 | 1.4 |
| 1j | H | H | 4-Methoxyphenyl | 10.2 | 8.7 |
| 1k | H | H | 3,4-Dimethoxyphenyl | 7.6 | 6.3 |
| 1l | H | H | 3,4,5-Trimethoxyphenyl | 5.4 | 4.8 |
| 1m | 5-Methoxy | H | 2-Naphthyl | 0.4 | 0.3 |
| 1n | 5-Chloro | H | 2-Naphthyl | 0.2 | 0.2 |
Data adapted from a study on 2-(3-Indolyl)acetamides and their oxazoline analogues.[3]
Table 2: Growth Inhibitory (GI₅₀) Activity of Selected 2-Aryl-2-(3-indolyl)acetamide Derivatives against a Broader Cancer Cell Line Panel
| Compound ID | SK-MEL-28 (Melanoma) | U251 (Glioblastoma) | SK-MEL-5 (Melanoma) | T98G (Glioblastoma) | A549 (Lung) | Hs683 (Oligodendroglioma) |
| 1a | 0.3 | 0.2 | 0.4 | 0.3 | 0.5 | 0.3 |
| 1m | 0.4 | 0.3 | 0.5 | 0.4 | 0.6 | 0.4 |
| 1n | 0.2 | 0.2 | 0.3 | 0.2 | 0.4 | 0.2 |
Data adapted from a study on 2-(3-Indolyl)acetamides and their oxazoline analogues.[3]
Signaling Pathways in Cancer
The anticancer activity of indole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB signaling pathways are prominent targets.[4][5]
Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway.[4][5] This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells. The (3-chloroacetyl)-indole derivative of I3C has been identified as a specific inhibitor of Akt, leading to the inhibition of the downstream mTOR.[4]
Indole-3-carbinol has been demonstrated to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and metastasis.[6][7] This suppression is achieved by inhibiting the activation of IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6] By preventing IκBα degradation, indole derivatives sequester NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[4]
Anti-inflammatory and Antioxidant Applications
Derivatives of this compound have also been investigated for their anti-inflammatory and antioxidant properties.
Quantitative Data: Antioxidant Activity
The antioxidant potential of these compounds can be assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
Table 3: Antioxidant Activity of Novel Indole-3-acetic Acid Analogues
| Compound ID | % DPPH Radical Scavenging Activity (at 100 µg/mL) |
| 3 | 45.8 |
| 4 | 52.3 |
| 5 | 61.7 |
| 6 | 68.4 |
| 7 | 75.1 |
| 8 | 82.6 |
| 9 | 91.2 |
| BHA (Standard) | 95.6 |
Data adapted from a study on the synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.[8]
Neuroprotective Applications
Emerging research suggests a neuroprotective role for indole-3-acetic acid and its derivatives. Studies have shown that these compounds can exhibit protective effects in models of neurotoxicity and neurodegeneration.[9] For instance, indole-3-acetic acid has been shown to attenuate neurotoxicity by modulating signaling pathways and reducing oxidative stress.[9] Histopathological studies have indicated that certain indole-3-acetic acid derivatives can reduce apoptosis in neuroepithelial cells.[10]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., SK-MEL-28, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes the procedure for evaluating the antioxidant activity of this compound derivatives using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound solutions of varying concentrations
-
Positive control (e.g., Butylated hydroxyanisole - BHA)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and a control containing the DPPH solution and solvent are also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol details the widely used carrageenan-induced paw edema model to assess the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan (1% w/v suspension in saline)
-
Test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for compound administration
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group, and test compound groups (at different doses).
-
Compound Administration: Administer the test compound and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide are intended to facilitate continued research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting comprehensive in vivo studies to validate their therapeutic potential.
References
- 1. Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 9. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of indole-3-acetic acid derivatives on neuroepithelium in rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Indole-3-Acetic Acid (IAA): Core Regulator of Plant Growth and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active naturally occurring auxin in plants, functioning as a master regulator of virtually every aspect of plant growth and development.[1][2][3] From cell division and elongation to the formation of complex organs like roots and flowers, IAA orchestrates the plant's life cycle.[3] This technical guide provides an in-depth examination of the biosynthesis, signaling pathways, and multifaceted physiological roles of IAA. It includes quantitative data on its effects, detailed experimental protocols for its analysis, and visual diagrams of its core mechanisms to serve as a comprehensive resource for the scientific community.
A Note on Nomenclature: This document focuses on Indole-3-acetic acid (IAA), the primary natural auxin. The term "2-(Indolin-3-yl)acetic acid" refers to a reduced form of IAA where the pyrrole ring is saturated. While chemically distinct, in the context of plant growth regulation, literature and research overwhelmingly center on IAA.
Biosynthesis of Indole-3-Acetic Acid
Plants synthesize IAA through several distinct pathways, which can be broadly categorized as tryptophan (Trp)-dependent and tryptophan-independent. The Trp-dependent pathways are considered the major routes for IAA production in most plants and microorganisms.[1][4]
Key Tryptophan-Dependent Pathways:
-
The Indole-3-Pyruvic Acid (IPA) Pathway: This is a predominant pathway in plants. Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by a transaminase enzyme. IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld), which is subsequently oxidized to produce IAA.[5][6]
-
The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine (TAM). TAM is then oxidized to indole-3-acetaldehyde (IAAld) by an amine oxidase before being converted to IAA.[5][7]
-
The Indole-3-Acetamide (IAM) Pathway: Primarily identified in bacteria, this pathway involves the conversion of tryptophan to IAM by the enzyme tryptophan monooxygenase. IAM is then hydrolyzed to IAA.[8]
-
The Indole-3-Acetonitrile (IAN) Pathway: In this route, tryptophan is converted into indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). A nitrilase enzyme subsequently hydrolyzes IAN to form IAA.[7]
Additionally, a Trp-independent pathway exists, allowing for IAA synthesis directly from indole, though its mechanisms are less understood.[4]
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA) Clinisciences [clinisciences.com]
- 4. mdpi.com [mdpi.com]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]
- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of Indole-3-Acetic Acid in Mammalian Tissues: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), historically recognized as the principal auxin in plants, is now acknowledged as a significant signaling molecule in mammals. Primarily synthesized from dietary tryptophan by the gut microbiota, IAA is also produced endogenously in mammalian cells. It plays a multifaceted role in host physiology, acting as a ligand for the Aryl Hydrocarbon Receptor (AhR) and influencing a spectrum of biological processes including immune regulation, inflammation, metabolic homeostasis, and maintenance of the endothelial barrier. Dysregulation of IAA levels is implicated in the pathophysiology of numerous diseases, such as chronic kidney disease, various cancers, and neurodegenerative disorders, marking it as a molecule of profound interest for therapeutic development. This technical guide provides a comprehensive overview of the endogenous production of IAA in mammalian tissues, its physiological concentrations, detailed experimental protocols for its quantification, and an in-depth look at its primary signaling pathways.
Biosynthesis of Indole-3-Acetic Acid in Mammals
The production of IAA in mammals is a multi-faceted process, involving both the host's gut microbiome and potentially endogenous cellular pathways. The primary precursor for IAA synthesis is the essential amino acid tryptophan, derived from dietary proteins like dairy, eggs, and meat.[1][2]
Microbial Tryptophan-Dependent Pathways
The vast majority of IAA in mammals is generated by the gut microbiota.[1][2] Commensal bacteria, particularly from the Clostridium and Bacteroides genera, metabolize dietary tryptophan through several enzymatic pathways.[1] These pathways are collectively known as tryptophan-dependent pathways and involve various intermediates such as indole-3-pyruvic acid (IPyA), tryptamine, and indole-3-acetamide.[1][3] Approximately 5% of the dietary tryptophan pool is metabolized through these indole pathways.[1]
Endogenous Mammalian Biosynthesis
While microbial synthesis is dominant, evidence suggests that mammalian cells can also produce IAA endogenously. One proposed pathway involves the enzyme Interleukin-4-induced 1 (IL4I1), which can metabolize tryptophan to indole-3-pyruvic acid, a direct precursor to IAA.[1] The Human Metabolome Database also notes that IAA can be formed via the decarboxylation of tryptamine or the oxidative deamination of tryptophan in mammalian tissues.[2] However, the relative contribution of these endogenous pathways to the total IAA pool compared to microbial production is still an area of active investigation.[4]
Diagram: Biosynthesis Pathways of Indole-3-Acetic Acid
Caption: Tryptophan-dependent pathways for IAA biosynthesis in mammals.
Quantitative Data: IAA Concentrations in Mammalian Fluids and Tissues
IAA concentrations can vary significantly among individuals, likely due to differences in diet and gut microbiome composition.[1] Levels are notably altered in various disease states, particularly in chronic kidney disease (CKD), where IAA acts as a protein-bound uremic toxin.[5][6]
Table 1: Indole-3-Acetic Acid Concentrations in Human Plasma/Serum
| Condition | Concentration (µM) | Concentration (ng/mL) | Notes | Reference(s) |
| Healthy Controls | 1.9 ± 0.8 | ~332.8 | Mean ± SD | [5] |
| Healthy Controls | ~1.0 | ~175.2 | [1][4] | |
| CKD Stage 3-5 | 3.3 ± 3.2 | ~578.0 | Mean ± SD | [5] |
| CKD Stage 5D (Hemodialysis) | 6.3 ± 4.9 | ~1103.6 | Mean ± SD | [5] |
| Uremic (General) | ~5.0 (Mean) | ~875.9 | Can reach up to 50 µM (~8759 ng/mL) | [5] |
Conversion: 1 µM IAA ≈ 175.18 ng/mL (Molar Mass: 175.18 g/mol )
Table 2: Indole-3-Acetic Acid Concentrations in Other Human Biological Samples
| Matrix | Condition | Concentration | Notes | Reference(s) |
| Feces | Healthy Adult | ~5 µM | [1] | |
| Urine | Healthy Adult | 0.46 - 9.21 mcg/mg creatinine | Reference range from one company. | [7] |
| Urine | Healthy Adult | 0 - 4.2 mmol/mol creatinine | Optimal range. | [8] |
Experimental Protocols for IAA Quantification
Accurate quantification of IAA from complex biological matrices requires robust extraction, purification, and analytical methods. The most common and accurate methods involve isotope dilution analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow
The overall process involves tissue homogenization in the presence of a labeled internal standard, extraction of small molecules, purification via Solid-Phase Extraction (SPE) to remove interfering compounds, and finally, detection and quantification by a mass spectrometer.
Diagram: Experimental Workflow for IAA Quantification
Caption: General experimental workflow for the quantification of IAA.
Detailed Methodology: Extraction and SPE Purification
This protocol is a synthesized methodology based on common practices described in the literature.[9][10][11][12][13]
1. Homogenization and Extraction:
-
For liquid samples (e.g., plasma, urine), proteins are first precipitated using an acid (e.g., perchloric acid) or an organic solvent.
-
For solid tissues, weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of cold extraction buffer (e.g., 60% 2-propanol with 2.5 mM diethyl dithiocarbamic acid) containing a known amount of isotopically labeled internal standard (e.g., [¹³C₆]-IAA).
-
Incubate the homogenate for several hours at 4°C with gentle rocking to ensure complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins. Collect the supernatant.
2. Solid-Phase Extraction (SPE) - C18 Method: [9][11]
-
Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water acidified to pH ~2.7 (e.g., with formic or trifluoroacetic acid).
-
Loading: Acidify the supernatant from the extraction step to pH ~2.7 to ensure IAA is in its neutral, protonated form. Load the acidified sample onto the C18 cartridge. The neutral IAA will be retained by the nonpolar stationary phase.
-
Washing: Wash the cartridge with acidified water to remove polar, unbound impurities.
-
Elution: Elute the retained IAA and other hydrophobic molecules using a solvent like methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
Analysis by LC-MS/MS
LC-MS/MS is the preferred method for its high sensitivity and specificity without the need for derivatization.[10][12][14]
1. Sample Reconstitution: Reconstitute the dried eluate in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 1.0% acetic acid). 2. Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Employ a gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient might run from 10% B to 90% B over several minutes to separate IAA from other compounds. 3. Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native IAA (e.g., m/z 174 -> 130) and the labeled internal standard (e.g., for [¹³C₆]-IAA, m/z 180 -> 136). 4. Quantification: Calculate the concentration of endogenous IAA by comparing the peak area ratio of the native analyte to the labeled internal standard against a standard curve.
Key Signaling Pathways of Indole-3-Acetic Acid
IAA exerts its biological effects in mammalian cells primarily through the Aryl Hydrocarbon Receptor (AhR), but it also engages in crosstalk with other critical signaling pathways.
The Aryl Hydrocarbon Receptor (AhR) Pathway
The AhR is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins like HSP90.[15][16]
-
Ligand Binding & Activation: IAA, a hydrophobic molecule, diffuses across the cell membrane and binds to the AhR in the cytosol.[15]
-
Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization sequence. The IAA-AhR complex then translocates into the nucleus.[15][16]
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[15]
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[15][17] This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[17][18]
Diagram: The Canonical AhR Signaling Pathway
Caption: Canonical signaling pathway of IAA via the Aryl Hydrocarbon Receptor.
Crosstalk with NF-κB and MAPK Pathways
IAA's influence extends beyond the canonical AhR pathway, modulating key inflammatory and cell-signaling cascades.
-
NF-κB Pathway: In endothelial cells, IAA can activate an inflammatory cascade involving AhR, p38 Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[5] This activation can lead to the induction of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[5]
-
MAPK Pathway: Studies in colorectal cancer cells have shown that IAA can activate the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, potentially via Toll-like receptor 4 (TLR4), leading to anti-proliferative effects.[19] The activation of p38 MAPK and JNK has also been implicated in IAA-induced apoptosis in cancer therapy models.[4]
Diagram: IAA Signaling Crosstalk
Caption: Crosstalk between IAA-activated AhR, MAPK, and NF-κB pathways.
Conclusion
Indole-3-acetic acid, a key metabolite derived from tryptophan, stands at the crossroads of host-microbe interactions and mammalian physiology. Its production, primarily by the gut microbiota, and its subsequent signaling through the AhR and other pathways, have profound implications for health and disease. The elevated levels of IAA in conditions like chronic kidney disease highlight its role as a uremic toxin and a biomarker of disease progression. Conversely, its ability to modulate immune and inflammatory responses presents opportunities for therapeutic intervention in cancer and inflammatory disorders. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify IAA and further elucidate its complex roles in mammalian biology, paving the way for novel diagnostic and therapeutic strategies targeting this versatile molecule.
References
- 1. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 2. Human Metabolome Database: Showing metabocard for Indoleacetic acid (HMDB0000197) [hmdb.ca]
- 3. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. The Cardiovascular Effect of the Uremic Solute Indole-3 Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of CKD on Uremic Toxins and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Indoleacetic Acid | Rupa Health [rupahealth.com]
- 8. Indoleacetic Acid (IAA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Indolin-3-yl)acetic acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Indolin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves the catalytic hydrogenation of the readily available starting material, indole-3-acetic acid. This process offers an efficient and straightforward route to the desired indoline derivative. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow.
Introduction
Indoline scaffolds are prevalent in a wide array of biologically active compounds and natural products. The saturation of the indole ring to form an indoline structure can significantly alter the molecule's three-dimensional conformation and electronic properties, often leading to novel pharmacological profiles. This compound, in particular, serves as a key intermediate for the synthesis of various pharmaceutical agents. This protocol details a reliable method for its preparation via the reduction of indole-3-acetic acid.
Reaction Scheme
The synthesis of this compound is achieved through the catalytic hydrogenation of indole-3-acetic acid. This reaction selectively reduces the C2-C3 double bond of the indole ring system.
Indole-3-acetic acid → this compound
Experimental Protocol
This protocol is based on established methods for the hydrogenation of unprotected indoles, adapted for the specific synthesis of this compound.[1]
Materials:
-
Indole-3-acetic acid (IAA)
-
Platinum on activated carbon (Pt/C, 10 wt%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Deionized water
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a high-pressure reactor vessel, add indole-3-acetic acid (1.0 eq).
-
Add deionized water to dissolve the starting material.
-
Add p-toluenesulfonic acid monohydrate (1.0 eq) to the solution.[1]
-
Carefully add 10% platinum on carbon (5 mol%) to the reaction mixture.
-
-
Hydrogenation:
-
Seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of water and then methanol.
-
Combine the filtrates and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Indole-3-acetic acid |
| Molar Equivalence (IAA) | 1.0 |
| Catalyst | 10% Pt/C |
| Catalyst Loading | 5 mol% |
| Acid Activator | p-Toluenesulfonic acid |
| Molar Equivalence (TsOH) | 1.0 |
| Solvent | Deionized Water |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 85-95% (after purification) |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for 2-(Indolin-3-yl)acetic Acid in Plant Tissue Culture
A-1258 | For Research, Drug Development, and Scientific Use Only
Introduction
2-(Indolin-3-yl)acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[1][2] While specific research on this compound in plant tissue culture is limited, its structural similarity to the natural auxin Indole-3-acetic acid (IAA) suggests it can be used for similar applications.[3] These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in plant tissue culture experiments, drawing upon established principles and protocols for auxins like IAA.
Auxins are essential for various physiological processes in plants, including cell division, elongation, and differentiation.[1][4] In the context of plant tissue culture, auxins are critical for inducing callus formation, promoting root initiation, and facilitating the regeneration of whole plants from explants.[5] The precise effects of auxins are concentration-dependent and often rely on the interaction with other plant hormones, particularly cytokinins.
Mechanism of Action: The Auxin Signaling Pathway
Auxin initiates a signaling cascade that leads to changes in gene expression, ultimately controlling plant growth and development.[1][2] The primary signaling pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes.[6][7]
At low auxin concentrations, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[1][6] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the TIR1/AFB F-box protein, a component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][7] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[2][6] The degradation of these repressors liberates the ARF transcription factors, allowing them to activate the transcription of auxin-responsive genes, which in turn regulate various aspects of plant growth.[1][6]
Applications in Plant Tissue Culture
Based on the known functions of auxins, this compound is expected to be effective in the following applications:
-
Callus Induction: Stimulating the formation of undifferentiated plant cell masses (callus) from explants.[4]
-
Root Initiation: Promoting the development of adventitious roots from cuttings or callus.
-
Somatic Embryogenesis: Inducing the formation of embryos from somatic cells.
-
Cell Suspension Culture: Maintaining the growth and division of plant cells in a liquid medium.
Quantitative Data Summary
The optimal concentration of auxins in plant tissue culture media can vary significantly depending on the plant species, explant type, and desired outcome. The following table provides a general guideline for the concentration ranges of auxins like IAA, which can be used as a starting point for experiments with this compound.
| Application | Typical Concentration Range (mg/L) | Typical Concentration Range (µM) | Notes |
| Callus Induction | 0.1 - 2.0 | 0.57 - 11.42 | Often used in combination with a cytokinin. |
| Root Initiation | 0.1 - 10.0 | 0.57 - 57.10 | Higher concentrations generally favor root development. |
| Somatic Embryogenesis | 0.01 - 1.0 | 0.057 - 5.71 | The ratio of auxin to cytokinin is critical. |
| Cell Suspension Culture | 0.1 - 2.0 | 0.57 - 11.42 | To maintain cells in an undifferentiated state. |
Concentration conversions are based on the molecular weight of Indole-3-acetic acid (175.19 g/mol ). The molecular weight of this compound is similar.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
Materials:
-
This compound powder
-
Solvent (e.g., Ethanol or 1N NaOH)
-
Sterile distilled water
-
Sterile volumetric flask (100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Accurately weigh 100 mg of this compound powder.
-
In a sterile fume hood, transfer the powder to a 100 mL sterile volumetric flask.
-
Add a small volume (2-5 mL) of the appropriate solvent (Ethanol or 1N NaOH) to dissolve the powder completely. Gentle warming may be required.
-
Once dissolved, slowly add sterile distilled water to bring the final volume to 100 mL.
-
Stir the solution continuously while adding water to prevent precipitation.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and store at -20°C for long-term storage or 2-8°C for short-term use.[5]
Protocol 2: General Protocol for Callus Induction
Materials:
-
Plant explants (e.g., leaf discs, stem segments)
-
Sterile Murashige and Skoog (MS) basal medium (or other suitable basal medium)
-
This compound stock solution (1 mg/mL)
-
Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL)
-
Sucrose
-
Gelling agent (e.g., agar or gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth chamber or incubator
Procedure:
-
Prepare the MS basal medium according to the manufacturer's instructions.
-
Add sucrose to a final concentration of 30 g/L.
-
Add the desired concentrations of this compound and a cytokinin from the stock solutions. A common starting point is a 1:1 ratio (e.g., 1.0 mg/L of each).
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent (e.g., 7-8 g/L agar) and heat to dissolve.
-
Dispense the medium into sterile petri dishes or culture vessels.
-
Allow the medium to solidify in a laminar flow hood.
-
Surface sterilize the plant material and prepare explants of a suitable size.
-
Place the explants onto the surface of the solidified medium.
-
Seal the culture vessels and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Observe the cultures regularly for callus formation, which typically occurs within 2-4 weeks.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response from explants | Inappropriate hormone concentration or ratio. | Test a range of concentrations and ratios of this compound and cytokinin. |
| Non-viable explants. | Use healthy, young plant material. | |
| Excessive browning of explants | Phenolic compound oxidation. | Add antioxidants like ascorbic acid or citric acid to the medium. |
| Contamination | Inadequate sterile technique. | Review and strictly adhere to aseptic techniques. |
| Callus turns brown and dies | Nutrient depletion or accumulation of toxic metabolites. | Subculture the callus to fresh medium every 2-4 weeks. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.
-
Work in a well-ventilated area or a fume hood when preparing stock solutions.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: These protocols and application notes are intended for guidance and research purposes only. Optimization of protocols for specific plant species and experimental objectives is highly recommended.
References
- 1. Auxin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of 2-(Indolin-3-yl)acetic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Indolin-3-yl)acetic acid, more commonly known as indole-3-acetic acid (IAA), is the most abundant and physiologically active auxin in plants, playing a crucial role in virtually every aspect of their growth and development. Beyond the botanical realm, IAA is also synthesized by a wide range of microorganisms, including bacteria and fungi, where it can act as a signaling molecule in plant-microbe interactions. In the context of drug development and biomedical research, IAA and its metabolites are of growing interest due to their potential physiological effects in animals and humans.
Accurate and sensitive quantification of IAA in diverse biological matrices such as plasma, urine, tissues, and cell culture supernatants is essential for understanding its biosynthesis, metabolism, and biological function. This document provides detailed application notes and experimental protocols for the quantification of IAA using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for IAA quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of the most common analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Plant Tissue, Bacterial Culture, Plasma | 0.02 - 3.8 fmol[1][2] | 0.05 - 2 µM[3][4] | 1 - 500 ng/mL[5] | 94.7 - 100+[6] | < 15[3][6] |
| HPLC-FLD | Bacterial Culture, Urine, Plasma | < 0.015 µg/mL[7] | ~0.05 µg/mL | 0.0625 - 125 µg/mL[7] | Not consistently reported | < 5 |
| GC-MS | Plant Tissue | 500 fg[8] | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
| ELISA | Serum, Plasma, Tissue/Cell Culture Supernatants | ~0.88 ng/mL[6] | ~2.47 ng/mL[6] | 2.47 - 200 ng/mL[6] | 83 - 99[9] | Intra-assay: <8%, Inter-assay: <10%[9] |
Visualizations: Workflows and Pathways
Bacterial Biosynthesis of Indole-3-Acetic Acid
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gabi-journal.net [gabi-journal.net]
- 5. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current analytical methods for plant auxin quantification--A review. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Indolic Compounds Using RP-HPLC
Introduction
Indolic compounds are a diverse class of bioactive molecules that play crucial roles in various physiological and pathological processes. They are key components in neurotransmission, metabolism, and are significant in the development of pharmaceuticals. The accurate and simultaneous quantification of these compounds is essential for researchers, scientists, and drug development professionals. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of multiple indolic compounds in various matrices, including bacterial culture supernatants and plant extracts.
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions from validated methods for the simultaneous determination of indolic compounds.
Table 1: Chromatographic Conditions for the Analysis of Indolic Compounds
| Parameter | Method 1: Bacterial Supernatants[1][2][3] | Method 2: Plant Extracts[4] | Method 3: Plant Hormones in Barley[5] |
| Stationary Phase | Symmetry C8 (4.6 x 150 mm, 5 µm) | Zorbax XDB-C8 | Zorbax Eclipse XDB C8 (150 x 4.6 mm)[5] |
| Mobile Phase | A: 2.5:97.5 (v/v) acetic acid:H2O, pH 3.8B: 80:20 (v/v) acetonitrile:H2O | Acetonitrile and water with 0.01% formic acid | Methanol and 1% acetic acid (60:40 v/v)[5] |
| Elution Mode | Gradient[1][2][3] | Gradient | Isocratic[5] |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min[5] |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm)[1][2][3] | UV (280 nm) and Fluorescence (Ex: 280 nm, Em: 360 nm)[4][5] | UV (270 nm) and Fluorescence (Ex: 282 nm, Em: 360 nm)[5] |
| Analytes | Tryptophan, Tryptamine, Indole-3-lactic acid, Indole-3-acetamide, Indole-3-acetic acid, Indole-3-ethanol, Indole-3-acetonitrile[1][2][3] | Indole-3-carbinol, Indole-3-acetic acid, Indole-3-acetonitrile, 3,3'-diindolylmethane[4] | Indole-3-acetic acid, Indole-3-pyruvic acid, Abscisic acid[5] |
Table 2: Method Validation Parameters for the Determination of Indolic Compounds
| Parameter | Method 1: Bacterial Supernatants[1][2][3] | Method 2: Plant Extracts (UV Detection)[4] | Method 2: Plant Extracts (Fluorescence Detection)[4] |
| Linearity Range | 0.0625 - 125 µg/mL[1][2][3] | 0.1 - 100 nmol/mL (I3C, DIM)0.4 - 100 nmol/mL (I3AA, I3ACN)[4] | 0.003 - 10 nmol/mL (I3C)0.003 - 5 nmol/mL (DIM)0.02 - 10 nmol/mL (I3AA, I3ACN)[4] |
| Correlation Coefficient (r²) | ≥ 0.998[1][2][3] | - | - |
| Limit of Detection (LOD) | < 0.015 µg/mL[1][2][3] | 0.03 nmol/mL (I3C)0.1 nmol/mL (I3AA, I3ACN)0.04 nmol/mL (DIM)[4] | 0.001 nmol/mL (I3C, DIM)0.006 nmol/mL (I3AA, I3ACN)[4] |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture Supernatants [3]
-
Transfer 0.5 mL of bacterial culture supernatant to a 0.5 mL centrifugal filter tube with a 3-kDa molecular weight cut-off membrane.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the filtrate for direct analysis by RP-HPLC.
Protocol 2: Sample Preparation from Plant Extracts using Solid-Phase Extraction (SPE) [4]
-
Homogenize plant material and extract with an appropriate solvent (e.g., methanol).
-
Centrifuge the extract to pellet solid debris.
-
Concentrate and purify the indolic compounds from the supernatant using a solid-phase extraction cartridge.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Protocol 3: RP-HPLC Analysis [3]
-
Equilibrate the Symmetry C8 column with the initial mobile phase conditions (80% Eluent A: 20% Eluent B).
-
Inject the prepared sample onto the column.
-
Run the following gradient elution program:
-
0-25 min: Linearly change from 80:20 (A:B) to 50:50 (A:B).
-
25-31 min: Linearly change from 50:50 (A:B) to 0:100 (A:B).
-
31-33 min: Linearly change from 0:100 (A:B) back to 80:20 (A:B).
-
33-36 min: Hold at 80:20 (A:B) to re-equilibrate the column.
-
-
Monitor the eluent using a fluorescence detector with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of indolic compounds.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Indolin-3-yl)acetic Acid and its Derivatives in Organic Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
2-(Indolin-3-yl)acetic acid, the reduced form of the common plant hormone indole-3-acetic acid, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of various bioactive molecules and natural products. While direct utilization of this compound as a starting precursor is not extensively documented in readily available literature, the synthesis of its derivatives from other precursors is a significant area of research. This document provides an overview of the synthesis of bioactive indoline-3-acetic acid derivatives and related compounds, focusing on modern synthetic methodologies.
Synthesis of Bioactive Indoline- and Oxindole-3-Acetic Acid Derivatives
A notable method for the synthesis of diverse oxindole-3-acetic acid derivatives, which are structurally related to indoline-3-acetic acids and are important intermediates, involves a nickel-catalyzed asymmetric reductive carbo-carboxylation of methacrylamides with CO2.[1] This method allows for the creation of C3-quaternary stereocenters with high chemo-, regio-, and enantioselectivities under mild reaction conditions.[1]
Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation
This synthetic strategy provides access to a variety of oxindole-3-acetic acid derivatives which can be precursors to or analogues of indoline-3-acetic acid derivatives.
Caption: General workflow for the Ni-catalyzed synthesis of oxindole-3-acetic acid derivatives.
| Entry | Substrate (Methacrylamide) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Benzyl-N-methylmethacrylamide | (S,Sp)-iPr-FOXAP | DMA | 25 | 95 | 96 |
| 2 | N,N-Dimethylmethacrylamide | (S,Sp)-iPr-FOXAP | DMA | 25 | 92 | 94 |
| 3 | N-Phenyl-N-methylmethacrylamide | (S,Sp)-iPr-FOXAP | DMA | 25 | 90 | 95 |
Data is representative and compiled from findings on Ni-catalyzed carboxylations.[1]
-
To a dry Schlenk tube under an argon atmosphere, add Ni(COD)2 (5 mol %), (S,Sp)-iPr-FOXAP ligand (5.5 mol %), and Zn powder (3.0 equiv.).
-
Add the methacrylamide substrate (1.0 equiv.) and the solvent (e.g., DMA).
-
Purge the tube with CO2 (1 atm) by bubbling the gas through the solution for 1 minute.
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 24-48 h).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxindole-3-acetic acid derivative.
Synthetic Utility of Indoline and Oxindole-3-Acetic Acid Derivatives
The products obtained from the aforementioned synthesis can serve as crucial intermediates for the synthesis of bioactive natural products such as Esermethole, Physostigmine, and Physovenine.[1]
Caption: Synthetic utility of oxindole-3-acetic acid derivatives.
Further Applications and Related Syntheses
While the direct use of this compound as a precursor is not widely reported, the broader class of indole-3-acetic acid derivatives serves as a versatile scaffold in drug discovery.[2] For instance, various indole-3-acetic acid analogues have been synthesized and evaluated for their antioxidant properties.[3]
Synthesis of Indole-3-Acetic Acid Analogues with Antioxidant Activity
A common strategy involves the activation of the carboxylic acid moiety of indole-3-acetic acid, followed by amidation with various anilines.[3]
Caption: Synthesis of antioxidant indole-3-acetic acid analogues.
-
To a solution of indole-3-acetic acid (1.0 equiv.) in a suitable solvent (e.g., dry benzene), add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to form 2-(1H-indol-3-yl)acetyl chloride.
-
In a separate flask, dissolve aniline (1.0 equiv.) and a base (e.g., triethylamine, 1.2 equiv.) in a dry solvent (e.g., dichloromethane).
-
Add the freshly prepared solution of 2-(1H-indol-3-yl)acetyl chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide | C17H16N2O2 | 85 | 158-160 | 10.8 (s, 1H, NH-indole), 7.5-6.8 (m, 8H, Ar-H), 3.8 (s, 2H, CH2), 3.7 (s, 3H, OCH3) |
Data is representative and based on reported values for similar compounds.[3]
Conclusion
The indoline-3-acetic acid scaffold is a promising feature in the design of new therapeutic agents. While the direct application of this compound as a synthetic precursor is not prevalent in the literature, the synthesis of its derivatives and related structures, such as oxindole-3-acetic acids, is well-established through various modern synthetic methods. The protocols and data presented herein provide valuable insights for researchers engaged in the synthesis and development of novel bioactive compounds based on the indoline and indole core structures.
References
Application Notes and Protocols for Determining the Biological Efficacy of 2-(Indolin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro assays to characterize the biological efficacy of 2-(Indolin-3-yl)acetic acid, commonly known as Indole-3-acetic acid (IAA). IAA is a well-characterized auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Beyond its established role in botany, IAA and its derivatives are being investigated for their potential applications in medicine, including antioxidant and anticancer activities.
This document outlines key experimental procedures to assess the auxin-like activity, antioxidant potential, and cytotoxic effects of IAA. The protocols are designed to be clear, concise, and reproducible for researchers in various fields.
I. Assays for Auxin-like Activity
The auxin-like activity of this compound can be quantified using classic plant bioassays that measure its effect on cell elongation and growth.
Avena Coleoptile Elongation Assay
This bioassay is a traditional and sensitive method to determine the growth-promoting activity of auxins. It measures the elongation of coleoptile sections from oat (Avena sativa) seedlings in response to the test compound.
Experimental Protocol:
-
Seed Germination: Germinate Avena sativa seeds in the dark at 25°C for 72-96 hours. The seedlings should be grown under a dim red light to inhibit leaf growth while allowing coleoptile development.
-
Coleoptile Sectioning: Once the coleoptiles reach a length of 20-30 mm, excise the apical 3-4 mm to remove the endogenous auxin source. A further 10 mm section is then cut from the remaining coleoptile.
-
Incubation: Transfer the 10 mm coleoptile sections to a petri dish containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) with 2% sucrose and varying concentrations of this compound (typically ranging from 10⁻⁸ to 10⁻⁴ M). A control group with no added IAA should be included.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections using a digital caliper or by capturing images and analyzing them with appropriate software.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and the control group. A dose-response curve can then be plotted to determine the optimal concentration for growth promotion.
Workflow for Avena Coleoptile Elongation Assay
Proper handling, storage, and disposal of 2-(Indolin-3-yl)acetic acid in a laboratory setting.
Application Notes and Protocols for 2-(Indolin-3-yl)acetic Acid
These application notes provide comprehensive guidance on the proper handling, storage, and disposal of this compound (also known as Indole-3-acetic acid, IAA) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safety and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is a plant hormone and is used extensively in laboratory research. While not classified as acutely toxic, it can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound with appropriate care.
1.1 Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Impervious gloves are required to prevent skin contact.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: In cases of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
1.2 General Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4]
-
Do not get the compound in the eyes, on the skin, or on clothing.[1]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with strong oxidizing agents, as they are incompatible.[5][6]
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
2.1 Storage Conditions
-
Temperature: Keep refrigerated at temperatures between 2-8°C for optimal stability.[2][6][7]
-
Light: The compound is light-sensitive; therefore, it must be protected from direct sunlight by storing it in an opaque or amber container.[1][4][7]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
2.2 Stability
-
The compound is sensitive to light.[4]
-
Under normal processing, hazardous reactions are not expected.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Physical State | Powder / Solid | [3] |
| Appearance | Beige | [1][3] |
| Molecular Formula | C₁₀H₉NO₂ | [7] |
| Molecular Weight | 175.2 g/mol | [5] |
| Melting Point | 167 °C / 332.6 °F | [3] |
| Flash Point | 171 °C / 339.8 °F | [1][3] |
| Autoignition Temperature | 560 °C / 1040 °F | [1][3] |
| pH | 4 (at 5 g/L aqueous solution) | [3] |
| Recommended Storage Temp. | 2-8 °C | [2][6] |
Experimental Protocols
4.1 Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don the appropriate PPE (lab coat, gloves, safety glasses).
-
Perform all weighing and solution preparation in a chemical fume hood.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound powder, avoiding dust generation.
-
-
Dissolving:
-
Transfer the weighed powder to an appropriate volumetric flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or DMSO) to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the desired solvent (e.g., distilled water or buffer).
-
-
Storage:
-
Label the flask clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended refrigerated temperature (2-8°C).
-
4.2 Protocol for Handling a Small Spill
This protocol provides a systematic approach to managing a small spill of this compound powder.
-
Immediate Action:
-
Alert others in the immediate vicinity of the spill.
-
If necessary, evacuate the area.
-
-
Containment:
-
Wearing appropriate PPE, prevent the further spread of the powder.
-
-
Clean-up:
-
Disposal:
-
Dispose of the collected material and any contaminated cleaning supplies as hazardous waste, following institutional and local regulations.[2]
-
4.3 Protocol for Disposal of Unused Material and Contaminated Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect unused this compound and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, labeled hazardous waste container.
-
-
Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.
-
-
Disposal:
-
Dispose of the waste container through your institution's hazardous or special waste collection point.[2][7]
-
Do not empty into drains or dispose of with regular trash.[7]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]
-
Visualized Workflows
The following diagrams illustrate key workflows for handling this compound.
References
Unraveling Auxin Signaling Pathways with 2-(Indolin-3-yl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-(Indolin-3-yl)acetic acid, a synthetic auxin analog, to investigate the intricate auxin signaling pathways in plants. By mimicking the natural plant hormone Indole-3-acetic acid (IAA), this synthetic compound serves as a powerful tool to dissect the molecular mechanisms governing plant growth, development, and environmental responses. These notes are intended to guide researchers in designing and executing experiments to explore auxin biology, with potential applications in crop improvement and the development of novel plant growth regulators.
Introduction to Auxin Signaling and Synthetic Analogs
Auxin is a class of plant hormones that plays a pivotal role in regulating nearly every aspect of plant life, from cell elongation and division to organ development and tropic responses. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). The cellular response to auxin is mediated by a sophisticated signaling pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin concentrations increase, auxin binds to its co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.
Synthetic auxin analogs, such as this compound, are invaluable tools for studying this pathway. They offer several advantages over natural IAA, including potentially greater stability and the ability to dissect specific aspects of auxin perception and response. By observing the physiological and molecular changes induced by these synthetic compounds, researchers can gain deeper insights into the function of different components of the auxin signaling cascade.
Data Presentation: Comparative Auxin Activity
The following table summarizes the quantitative data from hypothetical dose-response experiments comparing the activity of this compound with the natural auxin, IAA, and a well-characterized synthetic auxin, 1-Naphthaleneacetic acid (NAA), on key auxin-regulated developmental processes in the model plant Arabidopsis thaliana.
| Compound | Concentration (µM) | Primary Root Elongation (% of Control) | Lateral Root Density (No./cm) | Hypocotyl Elongation in Light (% of Dark Control) |
| Control (DMSO) | 0 | 100 | 1.2 ± 0.2 | 25 ± 3 |
| IAA | 0.01 | 115 ± 5 | 2.5 ± 0.3 | 28 ± 4 |
| 0.1 | 85 ± 7 | 4.8 ± 0.5 | 35 ± 5 | |
| 1 | 50 ± 6 | 3.1 ± 0.4 | 45 ± 6 | |
| This compound | 0.01 | 110 ± 6 | 2.3 ± 0.4 | 27 ± 3 |
| 0.1 | 80 ± 5 | 4.5 ± 0.6 | 33 ± 4 | |
| 1 | 45 ± 4 | 2.9 ± 0.3 | 42 ± 5 | |
| NAA | 0.01 | 120 ± 7 | 2.8 ± 0.3 | 30 ± 4 |
| 0.1 | 75 ± 6 | 5.2 ± 0.7 | 40 ± 5 | |
| 1 | 40 ± 5 | 3.5 ± 0.4 | 50 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on auxin signaling are provided below.
Protocol 1: Root Elongation and Lateral Root Formation Assay
This protocol assesses the dose-dependent effect of this compound on primary root growth and lateral root development.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar
-
Sterile petri dishes (9 cm)
-
This compound stock solution (10 mM in DMSO)
-
IAA and NAA stock solutions (10 mM in DMSO) for comparison
-
DMSO (vehicle control)
-
Growth chamber with controlled light and temperature (e.g., 16h light/8h dark, 22°C)
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water.
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the desired concentrations of this compound, IAA, NAA, or DMSO as a control.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
-
Data Collection: After 7-10 days of growth, measure the length of the primary root. Count the number of emerged lateral roots per centimeter of the primary root.
-
Analysis: Calculate the average primary root length and lateral root density for each treatment. Express the results as a percentage of the control for comparison.
Protocol 2: Hypocotyl Elongation Assay
This assay measures the effect of this compound on cell elongation in hypocotyls of light-grown seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
MS agar plates prepared as in Protocol 1 with various concentrations of the test compounds.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from Protocol 1.
-
Growth Conditions: Place the plates horizontally in a growth chamber under continuous light for 5-7 days.
-
Data Collection: Carefully excavate the seedlings and measure the length of the hypocotyls using a ruler under a dissecting microscope or with imaging software.
-
Analysis: Calculate the average hypocotyl length for each treatment. A dark-grown control plate should be included to represent maximal hypocotyl elongation.
Protocol 3: Auxin-Responsive Gene Expression Analysis using DR5::GUS Reporter Line
This protocol utilizes a transgenic Arabidopsis line containing the GUS reporter gene driven by the synthetic auxin-responsive DR5 promoter to visualize auxin activity.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
MS liquid medium
-
24-well plates
-
GUS staining solution (e.g., X-Gluc solution)
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in 24-well plates for 5-7 days under controlled conditions.
-
Treatment: Replace the medium with fresh MS liquid medium containing the desired concentrations of this compound, IAA, or DMSO.
-
Incubation: Incubate the seedlings for a defined period (e.g., 2, 6, or 24 hours).
-
GUS Staining: Remove the treatment solution and add GUS staining solution to each well. Incubate at 37°C overnight in the dark.
-
Destaining: Remove the staining solution and destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
Visualization: Observe and document the pattern and intensity of GUS staining in the seedlings, particularly in the root tips and lateral root primordia, using a microscope.
Visualizing Auxin Signaling and Experimental Workflows
To aid in the understanding of the concepts and procedures described, the following diagrams have been generated using the DOT language.
Figure 1: Simplified Auxin Signaling Pathway.
Application Notes and Protocols: Decarboxylative Coupling of 2-(1H-indol-3-yl)acetic Acids with Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 3,3'-diindolylmethanes (DIMs) and their derivatives is of significant interest to the pharmaceutical and medicinal chemistry sectors. These compounds, naturally found in cruciferous vegetables, serve as valuable pharmaceutical intermediates and have demonstrated a wide array of biological activities.[1][2] The unsymmetrical substitution on the DIM scaffold is particularly crucial for optimizing interactions with biological targets.
Therapeutic Potential of 3,3'-Diindolylmethanes:
-
Anticancer Properties: DIMs have been extensively researched for their potential in cancer prevention and treatment. They are known to modulate signaling pathways involved in cell cycle regulation and apoptosis (programmed cell death).[1][3] Formulated DIM has entered clinical trials for treating prostate and breast cancer.[3]
-
Hormone Regulation: A key mechanism of DIM's action is its ability to balance estrogen metabolism, which is a significant factor in hormone-dependent cancers.[2][4]
-
Anti-inflammatory and Neuroprotective Effects: Certain DIM derivatives have shown promise in preclinical models for treating neurodegenerative diseases like Parkinson's disease, attributed to their anti-inflammatory and neuroprotective properties.
-
Antiviral and Antibacterial Activity: DIMs have also been investigated for their potential to combat various viral and bacterial infections.[5]
The copper-promoted decarboxylative coupling of 2-(1H-indol-3-yl)acetic acids with a variety of indole derivatives provides a mild, efficient, and direct route to synthesize both symmetrical and unsymmetrically substituted 3,3'-diindolylmethanes. This method offers a significant advantage over traditional approaches by avoiding harsh reaction conditions and expanding the accessible chemical space for developing novel therapeutic agents. The operational simplicity and potential for gram-scale synthesis make this protocol highly valuable for drug discovery and development programs.[6]
Experimental Protocols
This section provides a detailed methodology for the copper(II)-promoted decarboxylative coupling reaction of 2-(1H-indol-3-yl)acetic acid derivatives with various indoles, based on the work by Pillaiyar et al.
General Procedure for the Synthesis of (Un)symmetrically Substituted 3,3'-Diindolylmethanes:
A mixture of the respective 2-(1H-indol-3-yl)acetic acid (1.0 eq.), the indole derivative (1.2 eq.), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane) is stirred at a specified temperature (e.g., 115 °C) for a designated time (e.g., 2 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 3,3'-diindolylmethane derivative.
Example Protocol for the Synthesis of 3-((5-methoxy-1H-indol-3-yl)methyl)-1H-indole:
To a solution of 2-(1H-indol-3-yl)acetic acid (0.57 mmol, 1.0 eq.) and 5-methoxyindole (0.68 mmol, 1.2 eq.) in 5 mL of 1,4-dioxane, copper(II) acetate monohydrate (0.57 mmol, 1.0 eq.) was added. The reaction mixture was then heated to 115 °C and stirred for 2 hours. After completion of the reaction, the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by silica gel column chromatography to yield the pure product.
Data Presentation
The following table summarizes the yields of various symmetrically and unsymmetrically substituted 3,3'-diindolylmethanes synthesized via the copper(II)-promoted decarboxylative coupling reaction.
| Entry | 2-(1H-indol-3-yl)acetic acid Derivative | Indole Derivative | Product | Yield (%) |
| 1 | Unsubstituted | 5-Methoxyindole | 3-((5-Methoxy-1H-indol-3-yl)methyl)-1H-indole | 85 |
| 2 | Unsubstituted | 4-Methylindole | 3-((4-Methyl-1H-indol-3-yl)methyl)-1H-indole | 83 |
| 3 | Unsubstituted | 4-Fluoroindole | 3-((4-Fluoro-1H-indol-3-yl)methyl)-1H-indole | 78 |
| 4 | Unsubstituted | 5-Bromoindole | 3-((5-Bromo-1H-indol-3-yl)methyl)-1H-indole | 81 |
| 5 | 5-Methoxy | 5-Methoxyindole | 3,3'-(Methylene)bis(5-methoxy-1H-indole) | 88 |
| 6 | 5-Fluoro | 5-Fluoroindole | 3,3'-(Methylene)bis(5-fluoro-1H-indole) | 84 |
| 7 | 5-Bromo | 5-Bromoindole | 3,3'-(Methylene)bis(5-bromo-1H-indole) | 86 |
| 8 | Unsubstituted | 2-Methylindole | 3-((2-Methyl-1H-indol-3-yl)methyl)-1H-indole | 75 |
Visualizations
Proposed Reaction Mechanism:
The copper(II)-promoted decarboxylative coupling is proposed to proceed through the following key steps:
-
Ligand Exchange: The 2-(1H-indol-3-yl)acetic acid reacts with copper(II) acetate to form a copper(II)-carboxylate intermediate.
-
Decarboxylation: The copper-carboxylate intermediate undergoes decarboxylation to form an organocopper(II) species.
-
Electrophilic Attack: The electron-rich indole derivative attacks the organocopper intermediate.
-
Protonolysis: The resulting intermediate undergoes protonolysis to yield the final 3,3'-diindolylmethane product and regenerate a copper(II) species.
Caption: Proposed mechanism for the copper-promoted decarboxylative coupling.
General Experimental Workflow:
The following diagram outlines the general workflow for the synthesis and purification of 3,3'-diindolylmethanes via decarboxylative coupling.
Caption: General workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. General Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Medicinal Uses of 2-(Indolin-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal applications of 2-(Indolin-3-yl)acetic acid derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Indole-3-acetic acid (IAA) is a well-known phytohormone that plays a crucial role in plant growth and development. Its synthetic derivatives, particularly those derived from this compound, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These derivatives have shown potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and herbicidal agents. The versatility of the indole scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N-substituted-2-(1H-indol-3-yl)acetamides involves a two-step process starting from indole-3-acetic acid.
Synthesis of 2-(1H-indol-3-yl)acetyl chloride
Indole-3-acetic acid is first converted to its more reactive acid chloride derivative.
Protocol:
-
To a solution of indole-3-acetic acid (1 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(1H-indol-3-yl)acetyl chloride, which can be used in the next step without further purification.
Synthesis of N-substituted-2-(1H-indol-3-yl)acetamide
The synthesized acetyl chloride is then reacted with a variety of substituted anilines or other amines to yield the desired amide derivatives.
Protocol:
-
Dissolve the crude 2-(1H-indol-3-yl)acetyl chloride (1 equivalent) in a dry solvent like DCM or THF.
-
To this solution, add the desired substituted aniline (1 equivalent) and a base such as triethylamine (TEA) or pyridine (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure N-substituted-2-(1H-indol-3-yl)acetamide.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Experimental Protocols
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis.[1]
Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| IAA-D | 2-(6-methoxy-1H-indol-3-yl)acetic Acid Derivative | 15.2 ± 1.8 | 22.5 ± 2.5 | - | [3] |
| 5r | N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | - | - | 10.56 ± 1.14 | [1] |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | 0.52 | 0.34 | - | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Activity
Certain derivatives have shown potent anti-inflammatory activity, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Experimental Protocol: COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit can be used to determine the inhibitory potential of the synthesized compounds.
-
Reagent Preparation: Prepare all reagents, including COX-2 enzyme, arachidonic acid (substrate), and the detection reagents, according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds or control to the respective wells.
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a stop solution (e.g., stannous chloride).
-
-
Detection: Measure the product formation (e.g., prostaglandin H₂) using a suitable detection method, such as colorimetric or fluorometric analysis, with a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Antioxidant Activity
Many indole derivatives exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[4][5][6]
Table 2: Antioxidant Activity of Representative Indole-3-acetamide Derivatives
| Compound ID | Derivative Type | DPPH Radical Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition (%) | Reference |
| 15 | 2-(1H-indol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide | 0.81 ± 0.25 | Not Reported | [6] |
| 4 | N-(4-chlorophenyl)-1H-indole-2-carboxamide | Not Reported | 81-94 | [4] |
| 8 | N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | Most potent inhibitor at 10⁻⁴ M | Not Reported | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay [6]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to the wells of a 96-well plate.
-
Add 100 µL of the test compound solutions or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined from the plot of percent inhibition against the concentration.
Experimental Protocol: Lipid Peroxidation Inhibition Assay (TBARS Method) [4]
-
Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., egg yolk homogenate), a pro-oxidant (e.g., FeSO₄), and different concentrations of the test compounds or a standard antioxidant (e.g., butylated hydroxytoluene - BHT).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to induce lipid peroxidation.
-
TBARS Reaction: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA) solution. Heat the mixture in a boiling water bath for a defined period (e.g., 60 minutes) to develop the pink chromogen.
-
Absorbance Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Calculate the percentage inhibition of lipid peroxidation compared to the control group without any antioxidant.
Antibacterial Activity
Indole-3-acetamide derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Indole-3-acetamide Derivatives (µg/mL)
| Compound ID | Derivative Type | S. aureus | M. abscessus | M. tuberculosis | Reference |
| 40 | (1R,2R,3R,5S)-(-)-isopinocampheyl acetamide | - | 8 | 8 | [7] |
| 41 | 1-adamantyl acetamide | - | 16 | 32 | [7] |
| 13b | 5-bromo-indole-3-carboxamide-polyamine | ≤ 0.28 µM | - | - | [8] |
| 14b | Indole-3-acetamido-polyamine | < 0.2 µM (MRSA) | - | - | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination [7]
-
Preparation of Bacterial Inoculum: Grow the bacterial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Herbicidal Activity
As analogues of the plant hormone auxin, some this compound derivatives exhibit herbicidal activity by disrupting normal plant growth processes.[11][12][13]
Table 4: Herbicidal Activity of Representative Indole-3-carboxylic Acid Derivatives
| Compound ID | Derivative Type | Target Species | Inhibition Rate (%) at 100 mg/L | Reference |
| 10d | 2-(1H-indol-3-yl)-7-(4-chlorophenoxy)heptanoic acid | Rape (B. napus) root | 96 | [11][13] |
| 10h | 2-(1H-indol-3-yl)-7-(3-(trifluoromethyl)phenoxy)heptanoic acid | Rape (B. napus) root | 95 | [11][13] |
Experimental Protocol: Seedling Root Growth Inhibition Assay [12]
-
Plant Material and Growth Conditions: Use seeds of a model plant such as Arabidopsis thaliana. Sterilize the seeds and place them on agar plates containing Murashige and Skoog (MS) medium.
-
Compound Application: Prepare MS agar plates supplemented with various concentrations of the test compounds. Include a vehicle control plate.
-
Germination and Growth: After stratification (e.g., 4°C for 2 days), transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration that causes 50% inhibition of root growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with specific cellular pathways.
Anticancer and Anti-inflammatory Mechanism: COX-2 Inhibition
The anti-inflammatory and some of the anticancer effects of these derivatives are attributed to the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression.
References
- 1. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low yield in 2-(Indolin-3-yl)acetic acid synthesis.
Welcome to the technical support center for the synthesis of 2-(Indolin-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which is recommended for high yield?
A1: The most common and often highest-yielding route involves a two-step process:
-
Fischer Indole Synthesis: Synthesis of an indole-3-acetic acid ester derivative. This method is widely used for constructing the indole core.[1][2]
-
Reduction of the Indole Ring: The indole-3-acetic acid or its ester is then reduced to the corresponding indoline.
This stepwise approach generally provides better control and higher overall yields compared to methods that attempt to form the indoline ring directly.
Q2: My Fischer Indole Synthesis of the indole-3-acetic acid precursor is giving a low yield. What are the likely causes?
A2: Low yields in the Fischer Indole Synthesis can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are critical and often require empirical optimization.[1]
-
Reaction Temperature and Time: The reaction is highly sensitive to temperature. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.
-
Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine can decrease reactivity, while bulky substituents on either reactant can cause steric hindrance.
Q3: What are the common side reactions during the Fischer Indole Synthesis of indole-3-acetic acid esters?
A3: Common side reactions include:
-
Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone intermediate.
-
Formation of Regioisomers: If an unsymmetrical ketone is used, cyclization can occur at two different positions, leading to a mixture of indole isomers.
-
Side Reactions from Acid Catalyst: Strong acids can sometimes promote undesired side reactions on other functional groups present in the starting materials.
Troubleshooting Low Yield in the Reduction of Indole-3-acetic Acid
The reduction of the indole ring to an indoline is a critical step where yield can be compromised. This section provides a detailed guide to troubleshooting common issues.
Problem 1: Low or No Conversion of the Indole to Indoline
Possible Causes & Solutions:
-
Inactive Catalyst (Catalytic Hydrogenation):
-
Solution: Use a fresh batch of catalyst (e.g., Pt/C or Pd/C). Ensure the catalyst has not been poisoned by sulfur or other contaminants. Pearlmann's catalyst (Pd(OH)₂/C) can be a more active alternative.[3]
-
-
Insufficient Acid Activation (Catalytic Hydrogenation):
-
Incorrect Reducing Agent or Conditions (Chemical Reduction):
-
Solution: For reductions using reagents like sodium borohydride, the presence of a suitable acid (e.g., acetic acid or trifluoroacetic acid) is crucial. The combination of NaBH₃CN in acetic acid is a reported method for this transformation.[5]
-
-
Low Hydrogen Pressure (Catalytic Hydrogenation):
-
Solution: While some hydrogenations can proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate and complete conversion.
-
Problem 2: Formation of Side Products
Possible Side Products & Prevention:
-
Over-reduction to Octahydroindole:
-
Cause: Prolonged reaction times, high hydrogen pressure, or a highly active catalyst can lead to the reduction of the benzene ring in addition to the pyrrole ring.[4]
-
Prevention: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use milder conditions (lower pressure, lower temperature) or a less active catalyst.
-
-
N-Alkylation of the Indoline:
-
Cause: When using reducing agents like sodium borohydride in a carboxylic acid solvent (e.g., acetic acid), the carboxylic acid can be reduced to an aldehyde in situ, which then reductively aminates the newly formed indoline nitrogen.[5]
-
Prevention: To avoid N-alkylation, a reducing agent that does not also reduce the carboxylic acid solvent should be chosen. For instance, using NaBH₃CN in acetic acid is reported to give the indoline without N-alkylation.[5] Alternatively, catalytic hydrogenation does not typically cause N-alkylation unless an alkylating agent is present.
-
-
Polymerization:
-
Cause: The acidic conditions used to activate the indole for reduction can sometimes lead to polymerization, especially with unprotected indoles.[4]
-
Prevention: Use of a two-phase system (e.g., water with a water-insoluble organic solvent) or careful control of the acid concentration may help to minimize polymerization.
-
Quantitative Data Summary
The following tables summarize reported yields for the key steps in the synthesis of this compound and related structures. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Yields for Fischer Indole Synthesis of Indole-3-acetic Acid Precursors
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Ethyl γ,γ-dimethoxybutyrate | Ethyl indole-3-acetate | H₂SO₄ / Ethanol | Reflux | 8 hours | ~21% (of acid after hydrolysis) | [6] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High | [7] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 hours | 80 | [8] |
Table 2: Yields for the Reduction of Indole Derivatives to Indolines
| Indole Substrate | Reducing Agent/Catalyst | Solvent | Additive | Conditions | Product | Yield (%) | Reference |
| Indole | Pt/C, H₂ | Water | p-TsOH | 30 bar H₂, RT, 2h | Indoline | >99% | [4] |
| 5-Methylindole | Pt/C, H₂ | Water | p-TsOH | 30 bar H₂, RT, 2h | 5-Methylindoline | 96% | [4] |
| 5-Methoxyindole | Pt/C, H₂ | Water | p-TsOH | 30 bar H₂, RT, 2h | 5-Methoxyindoline | 95% | [4] |
| Indole | NaBH₃CN | Acetic Acid | - | Not Specified | Indoline | 88% | [5] |
| Indole | NaBH₄ | Acetic Acid | - | Not Specified | N-Ethylindoline | 86% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indole-3-acetate via Fischer Indole Synthesis
This protocol is adapted from a general procedure and may require optimization.[6]
Materials:
-
Phenylhydrazine hydrochloride
-
Ethyl γ,γ-dimethoxybutyrate
-
Concentrated Sulfuric Acid
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) and ethyl γ,γ-dimethoxybutyrate (1.0 eq) in absolute ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
-
Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl indole-3-acetate.
Protocol 2: Hydrolysis of Ethyl Indole-3-acetate to Indole-3-acetic Acid
Materials:
-
Crude ethyl indole-3-acetate
-
Sodium hydroxide
-
Ethanol
-
Water
-
1 M Hydrochloric acid
Procedure:
-
To the crude ethyl indole-3-acetate, add a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).[9][10]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the indole-3-acetic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Protocol 3: Reduction of Indole-3-acetic Acid to this compound via Catalytic Hydrogenation
This is a general protocol based on the successful reduction of other indole derivatives and may require optimization.[4]
Materials:
-
Indole-3-acetic acid
-
Platinum on carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid (p-TsOH, 10-20 mol%)
-
Water (as solvent)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add indole-3-acetic acid, Pt/C, p-TsOH, and water.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 30 bar).
-
Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The aqueous solution can be extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Reduction Step
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of 2-(Indolin-3-yl)acetic acid for bioassays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-(Indolin-3-yl)acetic acid (commonly known as Indole-3-acetic acid or IAA) for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound (IAA) is a key plant hormone of the auxin class, widely studied for its effects on plant growth and development.[1] For bioassays, especially in aqueous environments like cell culture media, its poor water solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.[2][3]
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5] It is considered insoluble in water under neutral pH conditions.[4][6]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is highly dependent on pH.[7][8] As an acidic compound with a carboxylic acid group, its solubility significantly increases in alkaline (basic) conditions (e.g., pH > 7.5) due to the deprotonation of the carboxylic acid to form a more soluble salt.[3][9]
Q4: What are the main strategies to improve the solubility of this compound for bioassays?
A4: The primary strategies include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.[3]
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous bioassay medium.[3]
-
Salt Formation: Using the sodium salt form of IAA, which is more water-soluble.[10][11]
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrins to enhance its aqueous solubility.[12]
Q5: What is a suitable starting concentration for a stock solution of this compound?
A5: Stock solution concentrations can vary depending on the solvent and the final desired concentration in the bioassay. For example, a stock solution of 1 mg/mL can be prepared in ethanol or by using 1N NaOH.[11] In DMSO, much higher concentrations, such as 262 mg/mL, can be achieved.[13] It is crucial to ensure the final concentration of the organic solvent in the bioassay is low enough to avoid toxicity to the cells or organisms being tested.
Troubleshooting Guide
Q1: I dissolved this compound in ethanol to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue caused by the compound's low solubility in neutral aqueous solutions. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: Your final concentration in the medium may be above its solubility limit. Try using a more diluted solution.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of ethanol in your medium is as low as possible (typically <1%, but this should be determined for your specific assay). You can achieve this by making a more concentrated stock solution and adding a smaller volume to your medium.
-
Use the pH Adjustment Method: Dissolve the IAA in a small amount of 1N NaOH before diluting it with your buffer. This will form the soluble sodium salt. Remember to adjust the final pH of your medium afterward.[3][9]
-
Gentle Warming: Gently warming the final solution (e.g., to 37°C) might help in solubilization, but be cautious about the compound's stability at higher temperatures.
Q2: I'm concerned that the organic solvent (DMSO/ethanol) in my stock solution is affecting my bioassay results. What are my options?
A2: Solvent toxicity is a valid concern. To mitigate this:
-
Run a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This will help you differentiate the effects of the compound from the effects of the solvent.
-
Use the Salt Form: Consider using the commercially available sodium salt of indole-3-acetic acid, which is more soluble in water and can reduce the need for organic solvents.[10][11]
-
Utilize pH Adjustment: Prepare your stock solution by dissolving the free acid in an aqueous solution with an adjusted alkaline pH, thus avoiding organic solvents altogether.
Q3: I have tried adjusting the pH, but the solubility is still not sufficient for my needs. What other advanced methods can I try?
A3: If basic methods are insufficient, you can explore complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like IAA, forming a more water-soluble inclusion complex.[12] This can significantly enhance the aqueous solubility without the need for high concentrations of organic solvents or extreme pH values.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | Insoluble | Room Temperature |
| Ethanol | 50 mg/mL | Room Temperature |
| Methanol | Soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (sodium salt), 262 mg/mL (free acid) | Room Temperature |
| Dimethylformamide (DMF) | 10 mg/mL (sodium salt) | Room Temperature |
| Chloroform | Sparingly Soluble | Room Temperature |
| Ethyl Acetate | High | 25 |
| n-Butanol | Moderate | 25 |
| Acetone | Moderate | 25 |
| Acetonitrile | Low | 25 |
| PBS (pH 7.2) | ~10 mg/mL (sodium salt) | Room Temperature |
Data compiled from multiple sources.[4][5][10][13][14]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent (Co-solvent Method)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: In a sterile tube, add a small volume of high-purity DMSO or ethanol to the powder. For example, to prepare a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of IAA.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution in airtight, light-protected aliquots at -20°C.
-
Application: For bioassays, dilute the stock solution into the aqueous medium to the desired final concentration. Ensure the final solvent concentration is below the toxicity threshold for your specific assay (typically <1%).
Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment
-
Weighing: Weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of 1N sodium hydroxide (NaOH) dropwise to the powder until it completely dissolves.[9] This will form the sodium salt of IAA.
-
Dilution: Add sterile, purified water or your desired aqueous buffer (e.g., PBS) to reach the target stock concentration.
-
pH Neutralization: Carefully adjust the pH of the solution to the desired physiological range (e.g., 7.2-7.4) using a suitable buffer system or dilute HCl.[3]
-
Sterilization and Storage: Sterilize the solution by filtering it through a 0.22 µm filter. Store the aqueous stock solution at 2-8°C for short-term use (it is recommended to use it within a day).[10]
Protocol 3: Enhancing Solubility with Cyclodextrins (Conceptual Protocol)
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of β-cyclodextrin by dissolving it in purified water with stirring. Gentle heating may be required.
-
Complex Formation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature to ensure the formation of the inclusion complex.
-
Filtration: If any undissolved compound remains, filter the solution to obtain a clear solution of the IAA-cyclodextrin complex.
-
Concentration Determination: The final concentration of the solubilized IAA should be determined analytically (e.g., via HPLC).
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Troubleshooting Precipitation Issues.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 5. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 6. piochem.com [piochem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 12. Preparation of magnetic indole-3-acetic acid imprinted polymer beads with 4-vinylpyridine and β-cyclodextrin as binary monomer via microwave heating initiated polymerization and their application to trace analysis of auxins in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Indoleacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 14. pubs.acs.org [pubs.acs.org]
Common stability issues and degradation of 2-(Indolin-3-yl)acetic acid in solutions.
Welcome to the technical support center for 2-(Indolin-3-yl)acetic acid (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues and degradation of IAA in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on IAA stability to assist in your experimental design and execution.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with IAA.
Question: My IAA solution seems to have lost its biological activity. What could be the cause?
Answer: Loss of biological activity is a common issue and is often related to the degradation of IAA. Several factors can contribute to this:
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Exposure to Light: IAA is a photolabile compound and can degrade when exposed to light, especially UV and white light. It is recommended to work with IAA solutions in a dark or amber-colored vial and to store them protected from light.
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Improper pH: The stability of IAA is pH-dependent. At alkaline pH (pH > 7), ester conjugates of IAA can undergo hydrolysis. For many applications, a slightly acidic to neutral pH is preferred.
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Elevated Temperature: High temperatures can accelerate the degradation of IAA. Solutions should be stored at recommended temperatures, typically refrigerated or frozen.
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Presence of Oxidizing Agents: IAA is susceptible to oxidation. The presence of oxidizing agents in your solution or container can lead to its degradation.
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Contamination: Microbial contamination can lead to the degradation of IAA, as many microorganisms can metabolize it.
Question: I observe a color change in my IAA solution. What does this indicate?
Answer: A color change, often to a yellowish or brownish hue, is a visual indicator of IAA degradation. This is frequently due to oxidation or photodegradation, leading to the formation of various degradation products. If you observe a color change, it is highly recommended to prepare a fresh solution.
Question: What are the best practices for preparing and storing IAA stock solutions?
Answer: To ensure the stability and efficacy of your IAA solutions, follow these best practices:
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Solvent Selection: IAA is sparingly soluble in water but readily soluble in ethanol, methanol, or DMSO. A common practice is to dissolve IAA in a small amount of 1N NaOH and then dilute with water. Alternatively, dissolve in a minimal amount of ethanol or DMSO before bringing to the final volume with your aqueous buffer.
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pH Adjustment: After dissolution, adjust the pH of the final solution to a slightly acidic or neutral range (pH 6.0-7.0) for improved stability.
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Sterilization: If preparing solutions for cell culture, filter-sterilize the solution using a 0.22 µm filter. Autoclaving is not recommended as the high temperature will cause significant degradation.
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Storage: Store stock solutions in amber-colored, airtight containers at -20°C for long-term storage or at 4°C for short-term use. Aliquoting the stock solution can prevent multiple freeze-thaw cycles which can also contribute to degradation.
Question: How can I confirm the concentration and purity of my IAA solution?
Answer: The concentration and purity of IAA solutions can be determined using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. A reversed-phase C18 column is commonly used for separation. By comparing the peak area of your sample to a standard curve of known IAA concentrations, you can accurately determine the concentration. The presence of additional peaks may indicate degradation products or impurities.
Quantitative Data on IAA Stability
The stability of IAA is influenced by several environmental factors. The following tables summarize the degradation of IAA under various conditions.
Table 1: Effect of pH on IAA Stability
| pH | Condition | Degradation Rate/Half-life | Reference |
| < 6.0 | Acidic | Generally more stable | General Knowledge |
| 7.0 | Neutral | Moderate stability | |
| > 7.0 | Alkaline | Increased degradation/hydrolysis of conjugates | |
| 9.0 | Alkaline | Measurable hydrolysis of IAA-glucose within a few hours |
Table 2: Effect of Light on IAA Degradation
| Light Condition | Media/Solvent | Degradation Rate | Reference |
| White Light | Murashige and Skoog (MS) media | >80% degradation within 7 days | |
| White Light | MS media with Vitamin B6 | Enhanced rate of photodegradation | |
| Yellow Light | MS media | Minimal degradation | |
| Darkness | MS media | Minimal degradation |
Table 3: Effect of Temperature on IAA Stability
| Temperature | Storage Condition | Stability | Reference |
| 250°C | Synthesis Condition | Degradation occurs | |
| 121°C (Autoclaving) | Aqueous Solution | Significant degradation | |
| 4°C | Dark | Effective for storage up to 2 months | |
| -20°C | Dark | Recommended for long-term storage | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM IAA Stock Solution
Materials:
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This compound (IAA) powder
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1 M Sodium Hydroxide (NaOH)
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Sterile, deionized water
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Sterile 0.22 µm syringe filter
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Sterile amber-colored storage tubes
Procedure:
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Weigh out 17.52 mg of IAA powder and place it in a sterile conical tube.
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Add 1 mL of 1 M NaOH to dissolve the IAA powder. Gently vortex until fully dissolved.
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Add sterile, deionized water to a final volume of 10 mL.
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Mix the solution thoroughly by inversion.
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Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
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Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.
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Store the aliquots at -20°C for long-term storage. For immediate use, a working solution can be stored at 4°C for up to one week.
Protocol 2: Quantification of IAA and its Degradation Products by HPLC
Objective: To determine the concentration of IAA and identify potential degradation products in a solution.
Materials and Equipment:
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HPLC system with a UV or fluorescence detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or another suitable buffer system
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IAA standard solutions of known concentrations
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Sample solution for analysis
Procedure:
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Preparation of Mobile Phase: Prepare the mobile phase components and degas them before use. A common mobile phase is a gradient of acetonitrile in water (both containing 0.1% TFA).
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Standard Curve Preparation: Prepare a series of IAA standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent as your sample.
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HPLC System Setup:
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Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.
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Set the flow rate (e.g., 1 mL/min).
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Set the detector wavelength. For a UV detector, 280 nm is a common wavelength for IAA. For a fluorescence detector, an excitation wavelength of 280 nm and an emission wavelength of 350 nm can be used for higher sensitivity.
-
-
Analysis:
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Inject a fixed volume (e.g., 20 µL) of each standard solution and record the chromatograms.
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Inject the same volume of your sample solution.
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After each run, ensure the column is properly washed and stored according to the manufacturer's instructions.
-
-
Data Analysis:
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Identify the retention time of the IAA peak from the standard chromatograms.
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Measure the peak area of IAA in each standard and in your sample.
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Create a standard curve by plotting the peak area versus the concentration of the IAA standards.
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Determine the concentration of IAA in your sample by interpolating its peak area on the standard curve.
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Peaks other than the IAA peak in your sample chromatogram may correspond to degradation products. These can be tentatively identified by comparing their retention times to known degradation products if standards are available.
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Visualizations
Diagram 1: General Degradation Pathways of IAA
How to address inconsistent experimental results with 2-(Indolin-3-yl)acetic acid.
Welcome to the technical support center for 2-(Indolin-3-yl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin). Due to its structural similarity to IAA, it is often used in biological research to study auxin signaling pathways and their effects on plant growth and development. Additionally, indole compounds are explored for their therapeutic potential in areas such as neurological disorders and cancer research.[1]
Q2: I'm observing high variability in my experimental results. What are the common causes?
Inconsistent results with this compound and its analogs can stem from several factors:
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Solubility Issues: The compound has limited solubility in aqueous solutions at neutral pH, which can lead to precipitation and inaccurate concentrations.[1]
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Compound Instability: Indole-3-acetic acid derivatives can be sensitive to light, temperature, and pH, leading to degradation.[2][3]
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Purity of the Compound: Impurities from the synthesis process can interfere with experimental outcomes.[2]
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Improper Storage: Incorrect storage can lead to degradation of the compound over time.
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Experimental Conditions: Variations in pH, temperature, and solvent can significantly impact the compound's activity.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
You are finding that this compound is not fully dissolving in your aqueous buffer (e.g., PBS, cell culture media), or is precipitating upon dilution from an organic stock.
Possible Causes & Solutions:
| Cause | Solution |
| Low aqueous solubility at neutral/acidic pH. The carboxylic acid group is protonated, making the molecule less polar.[1] | Adjust pH: Increase the pH of the aqueous solution to 8.0-9.0 to deprotonate the carboxylic acid, which will improve solubility. After the compound is dissolved, you can carefully neutralize the solution to your desired experimental pH.[1] |
| Precipitation from organic stock solution. The high concentration of the organic solvent in the stock can cause the compound to crash out when diluted in an aqueous buffer.[1] | Optimize Stock Concentration: Use a lower concentration for your stock solution in the organic solvent. Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while continuously vortexing or stirring to promote even dispersion.[1] |
| Insufficient thermal energy. | Gentle Warming: Warm the solution to 37°C to aid dissolution. However, be mindful of the compound's thermal stability.[1] |
Issue 2: Inconsistent Biological Activity or Lack of Expected Effect
Your experiments are showing variable biological responses or no effect where one is expected.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of the compound. Indole acetic acid derivatives can degrade due to light exposure, elevated temperatures, or harsh pH conditions.[2] | Proper Handling and Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.[3][4] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[4] Prepare fresh working solutions for each experiment. |
| Incorrect working concentration. The effective concentration can vary significantly between different experimental systems, cell types, or plant species.[4] | Perform a Dose-Response Curve: Conduct a thorough dose-response experiment to determine the optimal working concentration for your specific system. This can also help identify potential off-target effects that may occur at higher concentrations.[4] |
| Purity of the compound. Impurities from synthesis can have off-target effects or inhibit the activity of the primary compound.[2] | Verify Purity: If possible, verify the purity of your compound using analytical techniques such as NMR or HPLC. When synthesizing in-house, ensure proper purification steps are taken.[5] |
| Interaction with media components. Components in your cell culture or experimental media could be interacting with or degrading the compound. | Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments to account for any effects of the solvent itself.[5] |
Experimental Protocols
Protocol: Preparation of a Stock Solution and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound and its analogs.
Materials:
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This compound (or analog)
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DMSO (fresh, anhydrous)
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Aqueous buffer (e.g., PBS, cell culture media)
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Sterile microcentrifuge tubes
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Vortex mixer
Stock Solution Preparation (e.g., 100 mM in DMSO):
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Weigh out the required amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation:
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Thaw an aliquot of the stock solution at room temperature.
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Perform a stepwise dilution by adding the stock solution to your aqueous buffer while vortexing. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
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Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts.[5]
-
Use the working solution immediately for your experiment.
Visualizations
References
Technical Support Center: Optimizing 2-(Indolin-3-yl)acetic Acid for Root Initiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 2-(Indolin-3-yl)acetic acid (IAA) for adventitious root initiation. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and optimized concentration data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAA) and its role in rooting? A: this compound, commonly known as IAA, is the most abundant naturally occurring auxin (plant hormone).[1][2] It plays a crucial role in regulating plant growth, particularly cell elongation and differentiation.[3] In propagation, exogenous application of IAA is used to stimulate the formation of adventitious roots from cuttings or explants.[4]
Q2: What is a good starting concentration for my experiments? A: The optimal concentration of IAA is highly dependent on the plant species, tissue type, and culture conditions. A typical starting range for in vitro experiments is between 0.1 mg/L (~0.57 µM) and 5.0 mg/L (~28.5 µM). For hydroponic systems, concentrations can be much lower, for instance, 10⁻⁷ M (0.0175 mg/L) was found to be effective for Agastache rugosa.[5][6] It is always recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to determine the optimal level for your specific system.
Q3: How should I prepare and store an IAA stock solution? A: IAA is poorly soluble in water. To prepare a stock solution (e.g., 1 mg/mL), first dissolve the IAA powder in a small amount of 1N NaOH or 95% ethanol before diluting to the final volume with distilled or deionized water. Store the stock solution in a dark, airtight container at 4°C for up to a month. For longer-term storage, freezing at -20°C is recommended.
Q4: How stable is IAA in plant tissue culture media? A: IAA is sensitive to degradation, particularly when exposed to light and certain ions in culture media. The combination of light and mineral salts (especially iron) found in standard media like Murashige-Skoog (MS) can synergistically accelerate the degradation of IAA.[7] To mitigate this, consider storing cultures in the dark during the initial root induction phase or using more stable synthetic auxins like Indole-3-butyric acid (IBA) if IAA instability becomes a persistent issue.[2]
Q5: Can IAA be inhibitory to root growth? A: Yes, while IAA promotes root initiation at optimal concentrations, high concentrations can be inhibitory to root elongation and overall root system development.[3] Excessively high levels of auxin can lead to toxicity, callus formation instead of roots, or even induce the production of ethylene, a gas that inhibits root growth.[8]
Quantitative Data on Optimal Auxin Concentrations
The optimal concentration of auxins like IAA and the related IBA varies significantly among plant species and experimental conditions. The following table summarizes findings from various studies to provide a comparative reference.
| Plant Species | Auxin | Optimal Concentration | Treatment Method & Key Findings |
| Agastache rugosa | IAA | 10⁻⁷ M to 10⁻⁹ M (~0.0175 to 0.000175 mg/L) | Continuous in hydroponic solution. Effectively improved shoot and root fresh weights.[5][6] |
| Arabidopsis thaliana | IBA | 10 µM (~2.03 mg/L) | Continuous in agar medium for stem segments. Efficiently induced adventitious roots from callus.[9][10] |
| Apple (Malus pumila) | IBA | 4.0 µM to 12.0 µM (~0.81 to 2.44 mg/L) | In vitro culture medium. Optimal concentration was genotype-dependent.[11] |
| Rosemary (Rosmarinus officinalis) | IBA | 60 ppm (60 mg/L) | 3-hour soak of cuttings. This treatment produced five times the number of roots compared to the control.[12] |
| Cucumber (Cucumis sativus) | IAA | 10 µM (~1.75 mg/L) | Treatment of explants after primary root removal. Clearly detected formation of adventitious root primordia after 3 days.[13] |
Note: IBA is often used as a more stable precursor to IAA in rooting experiments.[14] Concentrations are provided in the units reported in the studies and converted where appropriate for comparison.
Detailed Experimental Protocol
This protocol outlines a general procedure for determining the optimal IAA concentration for adventitious root formation from stem cuttings in an in vitro system.
1. Preparation of IAA Stock Solution (1 mg/mL): a. Weigh 100 mg of IAA powder. b. Dissolve the powder in 1 mL of 1N NaOH or 5 mL of 95% ethanol in a sterile beaker. c. Once fully dissolved, slowly add sterile, double-distilled water to a final volume of 100 mL. d. Sterilize the solution using a 0.22 µm syringe filter. e. Store in a sterile, light-proof container at 4°C.
2. Preparation of Rooting Medium: a. Prepare a basal salt medium, such as half-strength Murashige & Skoog (MS) or Gamborg B5.[15] b. Add sucrose (typically 20-30 g/L). c. Dispense the basal medium into separate culture vessels for each planned IAA concentration. d. From the 1 mg/mL stock solution, add the appropriate volume to each vessel to achieve the desired final concentrations (e.g., for 1.0 mg/L, add 1 mL of stock solution per 1 L of medium). e. Adjust the medium pH to the optimal range for the species, typically 5.6-5.8. f. Add a gelling agent (e.g., agar at 7-8 g/L) and heat to dissolve. g. Autoclave the medium at 121°C and 15 psi for 20 minutes. h. Allow the medium to cool and solidify in a sterile environment (e.g., laminar flow hood).
3. Explant Preparation and Inoculation: a. Select healthy, juvenile shoots from the source plant. b. Surface sterilize the explants. A common method is a 70% ethanol rinse for 30-60 seconds, followed by a 10-20 minute soak in a 10-20% commercial bleach solution with a drop of Tween-20, and finally, three rinses with sterile distilled water. c. Under sterile conditions, prepare cuttings (e.g., 2-3 cm nodal segments). Make a fresh, clean cut at the base of each explant. d. Insert the basal end of each cutting into the prepared rooting medium.
4. Incubation and Culture Conditions: a. Seal the culture vessels. b. Place cultures in a growth chamber with controlled temperature (typically 25 ± 2°C) and photoperiod (e.g., 16 hours light / 8 hours dark).[15] c. For the initial root induction phase (first 5-7 days), consider placing the cultures in complete darkness to improve rooting and prevent IAA degradation.[15]
5. Data Collection and Analysis: a. After a set period (e.g., 4-6 weeks), record rooting data. b. Key parameters to measure include:
- Rooting percentage (%).
- Average number of roots per explant.
- Average root length (cm). c. Analyze the data statistically to identify significant differences between treatments and determine the optimal IAA concentration.
Troubleshooting Guide
Problem: No roots are forming on the explants.
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Possible Cause 1: Suboptimal IAA Concentration. The concentration could be too low to induce a response or so high that it is inhibitory.
-
Solution: Test a wider range of IAA concentrations. Include both lower (e.g., 0.05 mg/L) and higher (e.g., 5.0 mg/L) levels in your next experiment.
-
-
Possible Cause 2: IAA Degradation. IAA is sensitive to light and may have degraded in the medium.
-
Solution: Prepare a fresh IAA stock solution. Culture the explants in complete darkness for the first week of the rooting phase to protect the IAA.[15]
-
-
Possible Cause 3: Poor Explant Quality. The physiological state of the donor plant and the tissue used can significantly impact rooting ability.
-
Solution: Use explants from young, actively growing (juvenile) parts of a healthy, well-nourished donor plant.[16]
-
-
Possible Cause 4: Inappropriate Basal Medium. The salt strength or composition of the medium may not be suitable.
-
Solution: Try using a half-strength (½ MS) or quarter-strength basal salt medium, as lower salt concentrations are often more conducive to rooting.[15]
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Problem: Explants are forming undifferentiated callus instead of roots.
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Possible Cause 1: High Auxin Concentration. An excessively high IAA concentration can promote cell division (callogenesis) over root differentiation.[8]
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Solution: Reduce the IAA concentration. A high auxin-to-cytokinin ratio favors rooting; if your explants have high endogenous cytokinin levels, a lower IAA concentration may be needed to achieve the correct balance.[8]
-
-
Possible Cause 2: Continuous Auxin Exposure. Prolonged exposure to auxin can lead to callus proliferation.
-
Solution: Try a pulse treatment. Culture explants on an IAA-containing medium for a short induction period (e.g., 5-7 days) and then transfer them to a hormone-free medium for root development.[15]
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Problem: Explants are turning brown or black at the base and dying (necrosis).
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Possible Cause 1: IAA Toxicity. The concentration of IAA is too high, causing cellular damage.
-
Solution: Significantly lower the IAA concentration or shorten the exposure time.
-
-
Possible Cause 2: Phenolic Oxidation. Wounding during explant preparation can cause the release of phenolic compounds, which oxidize and release toxins that kill surrounding tissue.
-
Solution: Add antioxidants like ascorbic acid (100 mg/L) or citric acid (150 mg/L) to the rooting medium. Alternatively, pre-soak explants in an antioxidant solution after cutting. Using activated charcoal (0.1-0.2%) in the medium can also help adsorb toxic compounds, but be aware that it may also adsorb some hormones.[15]
-
-
Possible Cause 3: Contamination. Microbial contamination can cause tissue necrosis.
Visualizations
Signaling Pathway and Experimental/Logical Workflows
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Auxins’ role in plant propagation – Botanicare [botanicare.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Distribution of indole-3-acetic acid in Petunia hybrida shoot tip cuttings and relationship between auxin transport, carbohydrate metabolism and adventitious root formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. irejournals.com [irejournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The conjugated auxin indole-3-acetic acid-aspartic acid promotes plant disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. plantocol.dackdel.com [plantocol.dackdel.com]
- 17. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
Technical Support Center: Purification of Crude 2-(Indolin-3-yl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Indolin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include starting materials from the synthesis, reaction byproducts, and degradation products. Depending on the synthetic route, these may include unreacted indole or indoline precursors, residual catalysts, and solvents. Over-oxidation during synthesis can also lead to the formation of related colored impurities.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material, though it may result in lower yields.
-
Column chromatography is a versatile technique for separating the target compound from a wide range of impurities, especially those with different polarities.[1]
-
Solid-Phase Extraction (SPE) can be a rapid method for sample cleanup and removal of interfering substances.
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography. Fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated spots can be visualized under UV light (254 nm), as indole and indoline derivatives are often UV-active. Staining with a suitable agent like permanganate or p-anisaldehyde can also be used for visualization.
Q4: My this compound appears to be degrading during purification. What can I do?
Indole and indoline derivatives can be sensitive to acidic conditions and prolonged exposure to heat or light. To minimize degradation, it is advisable to:
-
Use neutralized silica gel for column chromatography if acid sensitivity is suspected.
-
Avoid excessively high temperatures during recrystallization and solvent evaporation.
-
Work expeditiously and store the purified compound in a cool, dark, and inert atmosphere. Crude extracts of similar compounds like indole-3-acetic acid have shown stability for up to 30 days when stored at room temperature and protected from light.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | - Concentrate the solution by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then gently heat to redissolve and cool slowly.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| The solution is not saturated. | Evaporate more solvent to increase the concentration of the compound. | |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent.- Try a different solvent or a solvent mixture. |
| The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude material by another method, such as column chromatography, before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution and then filter it while hot to remove colored impurities before allowing it to cool and crystallize. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | Inappropriate mobile phase polarity. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight. | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Streaking or Tailing on TLC/Column | The compound is too polar for the stationary phase. | - Add a small amount of a polar modifier like methanol to the eluent.- For acidic compounds like this compound, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing by keeping the compound in its protonated form. |
| The sample is not fully dissolved before loading. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. | |
| Compound is Stuck on the Column | The compound is too polar for the mobile phase. | - Drastically increase the polarity of the eluent (e.g., by adding a higher percentage of methanol).- Consider switching to a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase). |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel. | - Use deactivated or neutral silica gel.- Run the column quickly to minimize the contact time between the compound and the stationary phase. |
Data Presentation
Table 1: Typical Purification Outcomes for Indole Acetic Acid Derivatives
Note: The following data are estimates for this compound based on typical results for similar indole derivatives. Actual yields and purity will vary depending on the specific impurities and experimental conditions.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Recrystallization | 80-90% | >98% | 60-80% | Effective for removing minor impurities. Yield can be lower if the compound is significantly soluble in the cold solvent. |
| Normal-Phase Column Chromatography | 50-80% | >95% | 70-90% | Good for separating compounds with different polarities. Yield depends on the separation efficiency. |
| Reversed-Phase Column Chromatography | 50-80% | >95% | 70-90% | Suitable for more polar indoline derivatives. |
| Solid-Phase Extraction (SPE) | 40-70% | 80-95% | 85-95% | Primarily used for sample clean-up and enrichment rather than high-purity isolation. A two-step C18-SPE procedure for indole-3-acetic acid has shown recoveries of 89-94%.[4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, ethanol, water, or mixtures like ethyl acetate/hexanes) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Normal-Phase Column Chromatography
-
Stationary Phase and Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity ethyl acetate/hexanes mixture).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.[5]
-
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point for indole derivatives is a mixture of ethyl acetate and hexanes. The polarity can be gradually increased.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a lower polarity if using a gradient.
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: A workflow diagram illustrating the different purification pathways for crude this compound.
Caption: A troubleshooting decision tree for addressing low purity issues after purification.
References
Identifying and minimizing side products in the Fischer indole synthesis step.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer indole synthesis?
A1: The most frequently encountered side products in the Fischer indole synthesis include enamines, indolenines, and products arising from rearrangement or incomplete cyclization. The formation of these byproducts is often influenced by the reaction conditions, the nature of the catalyst, and the structure of the starting phenylhydrazone.
Q2: How can I minimize the formation of the indolenine side product?
A2: The formation of indolenine can be minimized by carefully selecting the acid catalyst and reaction temperature. Protic acids with non-nucleophilic counterions, such as polyphosphoric acid (PPA) or Amberlyst-15, are often effective. Running the reaction at the lowest feasible temperature can also help to suppress this side reaction.
Q3: My reaction is producing a significant amount of tar-like material. What is the likely cause and how can I prevent it?
A3: Tar formation is a common issue, often resulting from polymerization of starting materials or intermediates, especially at high temperatures. To mitigate this, consider using a milder catalyst, lowering the reaction temperature, and ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Indole Product | Incomplete reaction; Formation of stable enamine intermediate; Decomposition of starting material or product. | Increase reaction time or temperature cautiously; Use a stronger acid catalyst (e.g., Eaton's reagent); Screen different solvents; Purify the phenylhydrazone before use. |
| Formation of Isomeric Indoles | Use of an unsymmetrical ketone; Non-regioselective cyclization. | Employ a milder catalyst to favor the thermodynamically more stable product; Consider a directed synthesis approach if specific regioselectivity is required. |
| Difficulty in Product Purification | Presence of multiple, closely-related side products; Tar formation. | Optimize the reaction to minimize side products; Utilize column chromatography with a carefully selected eluent system; Consider crystallization for final purification. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA):
-
To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the phenylhydrazone (1.0 eq).
-
Heat the polyphosphoric acid (10-20 wt eq) to the desired reaction temperature (typically 80-120 °C).
-
Slowly add the phenylhydrazone to the hot PPA with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the hot reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visual Guides
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Formation pathways of major side products.
Caption: A logical workflow for troubleshooting.
Technical Support Center: Managing pH-Sensitivity of Indole-3-Acetic Acid (IAA) Based Hydrogels
This technical support center is designed for researchers, scientists, and drug development professionals working with pH-sensitive hydrogels based on indole-3-acetic acid (IAA). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, characterization, and application of IAA-based hydrogels.
| Problem | Possible Causes | Recommended Solutions |
| Low Hydrogel Yield or Failure to Gel | Incomplete polymerization or crosslinking. | - Ensure all reagents are fresh and of high purity. - Optimize the concentration of the crosslinking agent (e.g., citric acid, glutaraldehyde).[1] - Verify the reaction temperature and time are appropriate for the specific formulation. |
| Incorrect pH of the reaction mixture. | - Adjust the initial pH of the monomer solution to the optimal range for the chosen polymerization method. | |
| Inconsistent Swelling Behavior | Non-uniform crosslinking density. | - Ensure thorough mixing of all components before initiating polymerization. - Control the polymerization temperature to ensure a uniform reaction rate. |
| Variations in the pH of the swelling medium. | - Use calibrated pH meters and freshly prepared buffer solutions for all swelling studies.[2] | |
| Hydrogel is Too Brittle or Mechanically Weak | Insufficient polymer concentration or low crosslinking density. | - Increase the concentration of the primary polymer or IAA. - Increase the concentration of the crosslinking agent.[1] |
| Inappropriate polymer-to-crosslinker ratio. | - Systematically vary the ratio of the polymer to the crosslinking agent to find the optimal mechanical strength.[3] | |
| Low Drug Loading Efficiency | Poor interaction between the drug and the hydrogel matrix.[4] | - Modify the surface chemistry of the hydrogel to enhance affinity for the drug. - Consider forming an inclusion complex of the drug before loading it into the hydrogel.[5] |
| Premature drug leakage during loading. | - Optimize the loading conditions (e.g., pH, temperature, time) to maximize drug uptake and retention. | |
| High crosslinking density restricting drug diffusion into the matrix.[5] | - Decrease the crosslinking density to increase the mesh size of the hydrogel network.[6] | |
| Uncontrolled or Rapid Drug Release | Low crosslinking density leading to large pore size. | - Increase the concentration of the crosslinking agent to reduce the mesh size and slow down diffusion.[6] |
| Weak interaction between the drug and the hydrogel. | - Enhance the interaction between the drug and the polymer matrix through chemical modification or the use of functional monomers. | |
| Premature Hydrogel Degradation | Hydrolytically unstable crosslinks in certain pH environments. | - Select a crosslinking agent that is stable at the desired pH range of application. |
| Presence of enzymes that degrade the polymer backbone. | - If used in a biological environment, ensure the polymer is resistant to enzymatic degradation or that the degradation rate is controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pH-sensitive behavior of indole-3-acetic acid (IAA) based hydrogels?
IAA-based hydrogels, particularly those synthesized with citric acid, typically exhibit increased swelling in acidic media and decreased swelling in basic media.[7][8][9][10] This is attributed to the protonation and deprotonation of the carboxylic acid groups from both IAA and the crosslinker (e.g., citric acid). In acidic conditions, protonation of these groups can lead to electrostatic repulsion and increased swelling, while in basic conditions, deprotonation can lead to a more collapsed network.
Q2: How can I control the degree of pH-sensitivity in my IAA hydrogels?
The degree of pH-sensitivity can be controlled by:
-
Varying the concentration of IAA and other acidic/basic monomers: Higher concentrations of ionizable groups will lead to a more pronounced pH-responsive swelling behavior.[11]
-
Adjusting the crosslinking density: A higher crosslinking density can restrict the swelling of the hydrogel, thus dampening the pH-response.[1][6]
-
Choice of crosslinker: The type of crosslinking agent used can influence the pKa of the hydrogel network and its overall pH-sensitivity.
Q3: What characterization techniques are essential for confirming the successful synthesis and pH-sensitivity of IAA hydrogels?
Essential characterization techniques include:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the hydrogel and the incorporation of IAA.[8][9][12]
-
Swelling Studies: To quantify the swelling ratio of the hydrogel at different pH values, which directly demonstrates its pH-sensitivity.[2][13]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel.[8][9]
-
Mechanical Testing (e.g., compression or tensile testing): To evaluate the mechanical properties of the hydrogel at different pH values and swelling states.[14][15]
Q4: Can I tune the mechanical properties of IAA hydrogels without affecting their pH-sensitivity?
Yes, to some extent. You can try incorporating a neutral, non-pH-sensitive polymer to form an interpenetrating polymer network (IPN) or a semi-interpenetrating polymer network (sIPN). This can enhance the mechanical strength without significantly altering the concentration of ionizable groups responsible for the pH-sensitivity. Additionally, the use of reinforcing agents like nanoparticles can improve mechanical properties.
Q5: Are there any biocompatibility concerns with IAA-based hydrogels?
IAA is a naturally occurring plant hormone and is generally considered biocompatible.[16] However, it is crucial to perform biocompatibility testing on the final hydrogel formulation, as other components (e.g., unreacted monomers, crosslinkers) could potentially be cytotoxic. Standard biocompatibility assays such as MTT or LDH assays should be conducted.[9]
Quantitative Data
Table 1: pH-Dependent Swelling Ratio of IAA-Citric Acid Hydrogels
| pH | Swelling Ratio (%) |
| 2.0 | 350 ± 25 |
| 4.0 | 480 ± 30 |
| 6.0 | 250 ± 20 |
| 7.4 | 180 ± 15 |
| 9.0 | 150 ± 10 |
Note: The data presented are representative values from literature and may vary depending on the specific hydrogel formulation and experimental conditions.[7][8][9][10]
Table 2: In Vitro Drug Release from IAA Hydrogels at Different pH
| Time (hours) | Cumulative Drug Release at pH 5.5 (%) | Cumulative Drug Release at pH 7.4 (%) |
| 1 | 15 ± 2 | 8 ± 1 |
| 4 | 45 ± 4 | 25 ± 3 |
| 8 | 70 ± 5 | 45 ± 4 |
| 12 | 85 ± 6 | 60 ± 5 |
| 24 | >95 | 75 ± 6 |
Note: This table illustrates a typical release profile for a model drug from an IAA-based hydrogel designed for acidic-triggered release.[17][18]
Table 3: Mechanical Properties of IAA Hydrogels at Different pH
| pH | Compressive Modulus (kPa) |
| 2.0 (Swollen) | 15 ± 2 |
| 7.4 (Less Swollen) | 45 ± 5 |
Note: Mechanical properties are highly dependent on the swelling state of the hydrogel.
Experimental Protocols
Protocol 1: Synthesis of IAA-Citric Acid Based Hydrogel
This protocol describes a general method for synthesizing an IAA-based hydrogel via condensation polymerization.[8]
-
Preparation of Pre-polymer Solution:
-
In a reaction vessel, dissolve a specific molar ratio of Indole-3-acetic acid (IAA), citric acid (as a crosslinker), and a diol (e.g., ethylene glycol) in a suitable solvent (e.g., deionized water).
-
Stir the mixture at room temperature until all components are fully dissolved.
-
-
Polymerization:
-
Heat the reaction mixture to a specific temperature (e.g., 120°C) under constant stirring.
-
Maintain the reaction for a predetermined duration (e.g., 2-4 hours) to allow for condensation polymerization to occur.
-
-
Purification:
-
After the reaction is complete, allow the resulting hydrogel to cool to room temperature.
-
Immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and oligomers.
-
Change the water periodically (e.g., every 12 hours) for 2-3 days.
-
-
Drying:
-
Freeze the purified hydrogel at -20°C or -80°C.
-
Lyophilize the frozen hydrogel for 48-72 hours to obtain a dried, porous scaffold.
-
Protocol 2: Swelling Studies
This protocol details the procedure for determining the pH-dependent swelling behavior of the hydrogels.[2][13]
-
Sample Preparation:
-
Cut the dried hydrogel into small, uniform pieces of known weight (Wd).
-
-
Swelling:
-
Immerse each hydrogel piece in buffer solutions of different pH values (e.g., 2.0, 4.0, 5.5, 7.4, 9.0).
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Measurement:
-
At regular time intervals, remove the hydrogel samples from the buffer solution.
-
Gently blot the surface with filter paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
-
Calculation:
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines the steps for assessing the drug release profile from the hydrogels.[19][20]
-
Drug Loading:
-
Immerse a known weight of the dried hydrogel in a drug solution of known concentration for a specific period to allow for drug loading via swelling.
-
Alternatively, incorporate the drug during the hydrogel synthesis process.
-
Determine the amount of drug loaded into the hydrogel.
-
-
Release Study:
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 5.5 and 7.4).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[21][22]
-
-
Calculation:
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 4: FTIR Characterization
This protocol describes how to obtain an FTIR spectrum of the hydrogel to verify its chemical structure.[12][23][24]
-
Sample Preparation:
-
Ensure the hydrogel sample is completely dry by lyophilization.
-
Grind the dried hydrogel into a fine powder.
-
Mix a small amount of the hydrogel powder with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a specific wavenumber range (e.g., 4000-400 cm-1).
-
-
Analysis:
-
Identify the characteristic absorption peaks corresponding to the functional groups present in the hydrogel components (e.g., C=O of carboxylic acid, N-H of indole).
-
Visualizations
Caption: Troubleshooting workflow for common issues with IAA-based hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 22. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.5. Characterization of Hydrogels [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Chemical Structure of Synthesized 2-(Indolin-3-yl)acetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized compound's chemical structure is a critical step to ensure its identity, purity, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of synthesized 2-(Indolin-3-yl)acetic acid, a significant molecule in biochemical and pharmaceutical research. We present supporting experimental data, detailed protocols, and a logical workflow to guide the confirmation process.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized compound like this compound. The process begins with synthesis and purification, followed by a series of spectroscopic and analytical techniques to unequivocally determine the molecular structure.
Caption: Logical workflow for the structural confirmation of synthesized this compound.
Comparative Analysis of Spectroscopic Data
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides unique and complementary information about the molecule's framework and functional groups. The table below summarizes the expected data from key analytical techniques.
| Analytical Technique | Parameter | Expected Value for this compound | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) in ppm | Indole NH: ~8.1 ppm (broad s, 1H)Aromatic protons: ~7.0-7.6 ppm (m, 4H)Indole C2-H: ~7.2 ppm (s, 1H)Methylene (-CH₂-): ~3.7 ppm (s, 2H)[1] | 2D NMR (COSY, HSQC, HMBC) can provide further structural insights by showing correlations between protons and carbons. |
| ¹³C NMR | Chemical Shift (δ) in ppm | Carboxylic acid (-COOH): ~173 ppmAromatic/Indole carbons: ~107-136 ppmMethylene (-CH₂-): ~31 ppm[2] | DEPT experiments can differentiate between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | [M+H]⁺: 176.0706[3]Molecular Formula: C₁₀H₉NO₂[2] | High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.[4] Elemental analysis can provide the empirical formula, which can be compared with the molecular formula from HRMS. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (indole): ~3400 cm⁻¹O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)C=O stretch (carboxylic acid): ~1700 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹[5] | Attenuated Total Reflectance (ATR)-IR is a convenient alternative to traditional KBr pellet or Nujol mull methods.[2] |
| X-ray Crystallography | Crystal Structure | Provides the absolute 3D structure of the molecule in the solid state. | This technique requires a single crystal of suitable quality, which may not always be obtainable. It is considered the "gold standard" for structural confirmation when applicable.[6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[2] The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrument Parameters: Acquire the spectra on a 300-600 MHz NMR spectrometer.[4]
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is required, along with a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[8]
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound.[3] It can be run in positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula (C₁₀H₉NO₂). A mass error of less than 5 ppm is generally considered acceptable for confirmation.[3]
-
Infrared (IR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr pellet method):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the sample (ATR or KBr pellet) in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H, O-H, C=O, and aromatic C=C stretches.[5]
-
By systematically applying these analytical techniques and comparing the obtained data with established literature values, researchers can confidently confirm the chemical structure of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jabonline.in [jabonline.in]
A Comparative Analysis of the Bioactivity of 2-(Indolin-3-yl)acetic Acid and Indole-3-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bioactivity of 2-(Indolin-3-yl)acetic acid and the well-characterized plant hormone, indole-3-butyric acid (IBA). While both molecules share a structural resemblance to the archetypal auxin, indole-3-acetic acid (IAA), a critical difference in their core heterocyclic structure leads to significant, predictable disparities in their biological function. This analysis integrates established experimental data for IBA with a structure-activity relationship (SAR) based assessment of this compound to offer a clear comparative perspective.
Executive Summary
Indole-3-butyric acid is a potent, widely utilized synthetic auxin that primarily promotes adventitious root formation in a variety of plant species. Its bioactivity stems from its in vivo conversion to the primary plant auxin, indole-3-acetic acid (IAA). In stark contrast, the bioactivity of this compound as an auxin is predicted to be minimal to negligible. This is attributed to the saturation of the indole ring to an indoline structure, which disrupts the planarity and aromaticity essential for effective interaction with auxin receptors. This guide will delve into the mechanistic underpinnings of these differences, supported by experimental protocols and visual workflows.
Comparative Data of Bioactivity
The following table summarizes the known and predicted bioactivities of Indole-3-butyric acid and this compound.
| Feature | Indole-3-butyric acid (IBA) | This compound |
| Primary Bioactivity | Potent auxin activity; promotes adventitious root formation.[1] | Predicted to have very low to no significant auxin activity. |
| Mechanism of Action | Acts as a precursor to Indole-3-acetic acid (IAA) through β-oxidation.[2] | The saturated indoline ring is unlikely to be recognized by enzymes for conversion to an active auxin or effectively bind to auxin receptors. |
| Structure-Activity Relationship | Possesses a planar indole ring and a carboxylic acid side chain, key features for auxin activity. | The non-planar, non-aromatic indoline ring deviates from the established structural requirements for auxin activity. |
| Observed Effects in Plants | Stimulates root initiation, callus formation, and can influence overall plant growth and development.[1] | No significant plant growth-regulating effects have been reported in the scientific literature. |
| Receptor Binding | The indole ring of its active form (IAA) binds to the TIR1/AFB family of auxin receptors. | The indoline ring is predicted to have poor binding affinity for TIR1/AFB receptors due to a lack of aromaticity. |
Signaling Pathways and Mechanisms of Action
Indole-3-butyric acid exerts its biological effects primarily by being converted into indole-3-acetic acid (IAA), which then engages the canonical auxin signaling pathway. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of Indole-3-butyric acid (IBA).
For this compound, a comparable signaling pathway leading to auxin-like responses is not expected. The foundational requirement for auxin activity is the presence of a planar aromatic ring system and a side chain with a carboxyl group. The saturation of the pyrrole part of the indole ring in this compound to form an indoline ring disrupts this planarity and aromaticity. This structural alteration is predicted to severely impair its ability to be recognized and processed by the cellular machinery that converts IBA to IAA, and to bind effectively to the TIR1/AFB auxin co-receptors. Consequently, the downstream signaling cascade leading to cell elongation and differentiation is unlikely to be initiated.
Experimental Protocols
To empirically compare the bioactivities of these two compounds, standard auxin bioassays can be employed. Below are detailed methodologies for two common assays.
Adventitious Root Formation Assay in Mung Bean (Vigna radiata) Cuttings
This assay is a reliable method to quantify the root-promoting activity of auxins.
a. Plant Material and Growth Conditions:
-
Sterilize mung bean seeds by soaking in a 6% sodium hypochlorite solution for 15 minutes, followed by three rinses with sterile distilled water.
-
Sow the sterilized seeds in petri dishes containing a layer of sterilized perlite and incubate in the dark at 25±1°C for 36 hours.
-
Transfer the germinated seedlings to a growth chamber with a 14-hour photoperiod at 25±1°C.
-
Use seedlings that have reached a height of 5 cm (typically after 5 days) for the experiment.
b. Experimental Procedure:
-
Prepare stock solutions of Indole-3-butyric acid and this compound in a small amount of 1N KOH or NaOH and then dilute with distilled water to the desired concentrations (e.g., 0, 1, 10, 50, 100 µM). A control group with no added compound should be included.
-
Excise the primary roots from the seedlings to create hypocotyl cuttings.
-
Place the basal end of the cuttings in vials containing the test solutions.
-
Incubate the cuttings under the same growth conditions for 5-7 days.
-
After the incubation period, count the number of adventitious roots formed on each cutting.
c. Data Analysis:
-
Calculate the average number of roots per cutting for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups.
Caption: Workflow for the Mung Bean Adventitious Rooting Assay.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.
a. Plant Material Preparation:
-
Germinate Avena sativa (oat) grains in complete darkness.
-
After two days, expose the seedlings to a brief period of red light (2-4 hours).
-
Select straight coleoptiles for the experiment.
b. Experimental Procedure:
-
Decapitate the coleoptiles by removing the apical 1 mm.
-
After 3 hours, perform a second decapitation to remove an additional 4 mm section.
-
Prepare agar blocks containing the test compounds (IBA and this compound) at various concentrations and a control with no compound.
-
Place an agar block asymmetrically on one side of the cut surface of the coleoptile stump.
-
Incubate the coleoptiles in the dark for approximately 90 minutes.
-
Measure the angle of curvature of the coleoptiles.
c. Data Analysis:
-
The degree of curvature is proportional to the auxin concentration.
-
Plot a dose-response curve for each compound.
Caption: Workflow for the Avena Coleoptile Elongation Bioassay.
Conclusion
The comparative analysis, based on extensive data for indole-3-butyric acid and established structure-activity relationships for auxins, strongly indicates that this compound is unlikely to exhibit significant auxin-like bioactivity. The saturation of the indole ring to an indoline structure fundamentally alters the electronic and steric properties required for interaction with the auxin signaling pathway. While IBA is a well-established and potent plant growth regulator, particularly for rooting, this compound is not a viable candidate for applications requiring auxin activity. The provided experimental protocols offer a framework for the empirical validation of these predicted differences in bioactivity.
References
Validating HPLC Methods for Indole-3-Acetic Acid Determination: A Comparative Guide
The accurate quantification of indole-3-acetic acid (IAA), the primary native auxin in plants, is crucial for research in plant physiology, microbiology, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its reliability and efficiency. However, proper method validation is paramount to ensure accurate and reproducible results. This guide provides a comparative overview of HPLC method validation for IAA analysis, detailing experimental protocols and comparing its performance with alternative methods.
Performance Comparison of Analytical Methods for IAA Determination
While HPLC is a robust method for IAA quantification, other techniques are also employed. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of common methods:
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Good selectivity and sensitivity, relatively low cost compared to mass spectrometry.[1][2] | Lower sensitivity than LC-MS/MS, potential for matrix interference. | ~0.015 µg/mL to 1.1 µg/L[1][3] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific detection and quantification. | High sensitivity and specificity, excellent for complex matrices, allows for use of isotope-labeled internal standards.[4][5] | Higher equipment and operational costs. | As low as 0.5 ng/g fresh weight.[5] |
| Salkowski Colorimetric Assay | A colorimetric method where a reagent reacts with indole compounds to produce a colored product. | Simple, rapid, and inexpensive for screening.[4] | Non-specific, prone to overestimation due to reaction with other indole compounds, not suitable for precise quantification.[4][6][7] | Cannot be accurately determined for IAA alone due to lack of specificity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of IAA by gas chromatography followed by mass spectrometric detection. | High resolution and sensitivity.[2][8] | Requires derivatization of the analyte, which can add complexity to sample preparation. | Dependent on derivatization and sample cleanup. |
Table 1: Comparison of Analytical Methods for Indole-3-Acetic Acid (IAA) Determination. This table summarizes the principles, advantages, disadvantages, and typical limits of detection for common methods used to quantify IAA.
Detailed Experimental Protocol: Validation of an RP-HPLC Method for IAA Determination
This protocol outlines the key steps and parameters for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of IAA.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 2.5% acetic acid in water, pH 3.8) and an organic solvent (e.g., acetonitrile or methanol).[3][9]
-
Detection:
-
Injection Volume: 20 µL.[3]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of IAA in a suitable solvent like methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.0625–125 µg/mL).[3]
3. Validation Parameters:
The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of IAA in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by injecting the calibration standards and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.998.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) for precision should typically be less than 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can also be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in validating an HPLC method for IAA determination.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of IAA Analysis Methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 5. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 7. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Efficacy of Novel Indole-3-Carboxylic Acid Derivatives
Indole-3-acetic acid (IAA) is a pivotal natural auxin, a class of phytohormones that governs plant growth and development.[1] Synthetic auxin herbicides, which mimic the action of IAA, have been a cornerstone of weed management for over eight decades due to their selectivity, efficacy, and cost-effectiveness.[1] These synthetic compounds disrupt normal plant growth processes by overwhelming the plant's natural hormone regulation, as they are not as readily inactivated as endogenous auxins.[1][2] This guide provides a comparative analysis of the herbicidal activity of a series of newly synthesized indole-3-carboxylic acid derivatives, potential antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1).[3][4]
The development of new auxin-like compounds is significant for agricultural applications, aiming to enhance herbicidal specificity and potency.[3] The compounds discussed herein were evaluated for their inhibitory effects on both a dicotyledonous plant, rape (Brassica napus), and a monocotyledonous plant, barnyard grass (Echinochloa crus-galli).
Quantitative Herbicidal Activity
The herbicidal effects of the synthesized indole-3-carboxylic acid derivatives were quantified by measuring the inhibition of root and shoot growth. The data reveals that several compounds exhibit significant herbicidal activity, with some maintaining high inhibition rates even at low concentrations.[3][4]
Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
| Compound | Concentration (mg/L) | Target Species | Root Inhibition (%) | Shoot Inhibition (%) |
|---|---|---|---|---|
| 10a | 100 | B. napus | 85 ± 2.1 | 79 ± 1.5 |
| 10 | B. napus | 76 ± 1.8 | 68 ± 2.2 | |
| 10d | 100 | B. napus | 96 ± 1.2 | 91 ± 1.1 |
| 10 | B. napus | 92 ± 1.5 | 85 ± 1.9 | |
| 10h | 100 | B. napus | 95 ± 1.4 | 88 ± 1.3 |
| 10 | B. napus | 93 ± 1.1 | 81 ± 2.0 | |
| 10a | 100 | E. crus-galli | 78 ± 2.5 | 71 ± 2.8 |
| 10 | E. crus-galli | 65 ± 3.1 | 58 ± 3.4 | |
| 10d | 100 | E. crus-galli | 90 ± 1.9 | 84 ± 2.3 |
| 10 | E. crus-galli | 81 ± 2.2 | 75 ± 2.6 | |
| 10h | 100 | E. crus-galli | 88 ± 2.0 | 82 ± 2.5 |
| 10 | E. crus-galli | 79 ± 2.4 | 72 ± 2.9 |
Data sourced from a study on novel indole-3-carboxylic acid derivatives. The results indicate that compounds 10d and 10h show particularly high inhibitory effects on the root growth of B. napus, exceeding 90% even at a concentration of 10 mg/L.[3][4]
Experimental Protocols
The evaluation of herbicidal activity was conducted using a standardized Petri dish assay. This method allows for the controlled assessment of a compound's effect on seed germination and early plant growth.
Petri Dish Herbicidal Activity Assay
-
Preparation of Test Solutions: The target compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted with distilled water containing a surfactant (Tween 80) to achieve the final test concentrations (e.g., 100 mg/L and 10 mg/L). A control solution containing the same concentration of DMSO and Tween 80 without the test compound was also prepared.
-
Seed Plating: Uniform and healthy seeds of the test plants (B. napus and E. crus-galli) were selected and surface-sterilized. Ten seeds were placed evenly on a filter paper-lined 9 cm Petri dish.
-
Treatment Application: A 5 mL aliquot of the respective test solution (or control solution) was added to each Petri dish.
-
Incubation: The Petri dishes were sealed and placed in a growth chamber under controlled conditions: a temperature of 25 ± 1°C, a 12-hour light/12-hour dark cycle, and approximately 70% relative humidity.
-
Data Collection: After a set incubation period (typically 72 hours), the root and shoot lengths of the seedlings were measured.
-
Analysis: The percentage of inhibition for root and shoot growth was calculated relative to the growth observed in the control group. Each experiment was performed in triplicate to ensure statistical validity.
Visualized Workflows and Pathways
To elucidate the processes involved, the following diagrams illustrate the experimental workflow and the molecular mechanism of action for synthetic auxin herbicides.
Caption: Experimental workflow for the Petri dish herbicidal activity assay.
Synthetic auxins function by hijacking the plant's natural auxin signaling pathway.[5] This leads to an overload of growth signals, causing uncontrolled cell division and elongation, ultimately resulting in plant death.[2][6] The process is initiated by the binding of the synthetic auxin to a receptor complex.[5]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
References
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
A comparative study of different synthetic routes for 2-(Indolin-3-yl)acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 2-(Indolin-3-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies, supported by experimental data, are presented to aid researchers in selecting the most suitable pathway based on factors such as yield, reaction conditions, and availability of starting materials.
Introduction
This compound, the saturated analog of the common plant hormone indole-3-acetic acid, serves as a versatile building block in medicinal chemistry. Its synthesis is principally achieved through two strategic approaches: the reduction of the corresponding indole derivative, indole-3-acetic acid, or via direct cyclization methods to construct the indoline core. This guide will delve into the specifics of these routes, offering a clear comparison of their efficacy and practicality.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their key performance indicators.
| Synthetic Route | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| Route 1: Catalytic Hydrogenation | Indole-3-acetic acid, H₂, Pt/C, p-TsOH | 4 hours | Room Temp. | >95% | [1] |
| Route 2: Chemical Reduction | Indole-3-acetic acid, NaBH₃CN, Acetic Acid | 2 hours | Room Temp. | 88% | [2] |
| Route 3: Intramolecular Cyclization | N-(2-nitrobenzyl)-2-aminocinnamic acid derivs. | Not specified | Not specified | Good | [3] |
Note: The yield for Route 3 is described as "good" in the literature for derivatives, but a specific yield for the unsubstituted parent compound is not provided.
Synthetic Pathways and Methodologies
This section provides a detailed overview of the primary synthetic routes, including reaction schemes and experimental protocols.
Route 1: Catalytic Hydrogenation of Indole-3-acetic Acid
This method represents a highly efficient and environmentally friendly approach to this compound, utilizing a heterogeneous catalyst that can be recovered and reused. The reaction proceeds under mild conditions with excellent yields.[1]
Reaction Scheme
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Indole-3-Acetic Acid Antibodies: A Comparative Analysis of Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the plant hormone indole-3-acetic acid (IAA) is paramount. The specificity of the antibodies employed in immunoassays is a critical determinant of experimental success. This guide provides a comparative analysis of commercially available and literature-documented antibodies against IAA, with a focus on their cross-reactivity profiles and the experimental protocols used for their characterization.
The selection of an appropriate antibody for IAA detection hinges on understanding its binding characteristics, particularly its ability to distinguish IAA from structurally similar molecules. This guide aims to facilitate this selection process by presenting available data on antibody performance, detailing the methodologies for assessing specificity, and offering a visual representation of experimental workflows.
Understanding Antibody Specificity: Monoclonal vs. Polyclonal
Antibodies utilized for IAA detection are broadly categorized as monoclonal or polyclonal. Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope on the antigen. This homogeneity generally results in high specificity and batch-to-batch consistency.[1][2] In contrast, polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, and they recognize multiple epitopes on the same antigen. This characteristic can sometimes lead to a stronger signal in certain applications but may also increase the likelihood of cross-reactivity.[1][2]
The specificity of an anti-IAA antibody is also significantly influenced by the immunogen used for its production. Typically, the small IAA molecule is conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. The site on the IAA molecule where the carrier protein is attached (e.g., the carboxyl group or the indole nitrogen) plays a crucial role in determining which parts of the IAA molecule are exposed and thus which epitopes the resulting antibodies will recognize.
Comparative Analysis of Anti-IAA Antibody Cross-Reactivity
The ultimate measure of an antibody's specificity is its cross-reactivity with other endogenous compounds that are structurally related to IAA. These can include IAA precursors, metabolites, and other auxin analogs. The following tables summarize the cross-reactivity data for several anti-IAA antibodies as reported in the scientific literature and product datasheets. The data is primarily derived from competitive enzyme-linked immunosorbent assays (ELISA), where the ability of a related compound to compete with labeled IAA for antibody binding is measured.
Table 1: Cross-Reactivity of a Monoclonal Antibody to Indole-3-Acetic Acid
| Compound | Cross-Reactivity (%) |
| Indole-3-acetic acid (IAA) | 100 |
| Indole-3-acetamide (IAM) | < 0.1 |
| Indole-3-acetonitrile (IAN) | < 0.1 |
| Indole-3-aldehyde | < 0.1 |
| Indole-3-carboxylic acid | < 0.1 |
| Indole-3-lactic acid | < 0.1 |
| Indole-3-pyruvic acid | < 0.1 |
| Indole-3-butyric acid (IBA) | 3.3 |
| Naphthalene-1-acetic acid (NAA) | 0.3 |
| Tryptophan (Trp) | < 0.01 |
Data adapted from Weiler, E. W. (1981). Monoclonal antibodies to the plant hormone indole-3-acetic acid. Planta, 153(4), 319-325.
Table 2: Reported Specificity of Commercially Available Anti-IAA Antibodies and ELISA Kits
| Product/Antibody | Clonality | Immunogen | Reported Specificity/Cross-Reactivity |
| Agrisera AS09 421 | Polyclonal | BSA-conjugated IAA (via N1 group of indole) | Does not bind IAA conjugates.[3] |
| Agrisera AS09 445 | Polyclonal | BSA-conjugated IAA (via C1 carboxyl group) | Binds free IAA and IAA conjugates at C1.[4] |
| Cloud-Clone Corp. CEA737Ge | ELISA Kit | Not specified | No significant cross-reactivity or interference between IAA and analogues was observed.[5] |
| MyBioSource MBS2000290 | ELISA Kit | Not specified | High sensitivity and excellent specificity for detection of IAA. |
| Agrisera (unspecified) | Not specified | Not specified | Cross-reactivity to skatole is 3.3%; also binds IAA glucosylester.[6] |
It is important to note that claims of "high specificity" or "no significant cross-reactivity" from manufacturers should be interpreted with caution in the absence of detailed quantitative data. The data from Weiler (1981) provides a clear example of a well-characterized monoclonal antibody with minimal cross-reactivity to a range of related compounds. In contrast, some polyclonal antibodies may exhibit broader reactivity, which could be advantageous or disadvantageous depending on the research question. For instance, an antibody that recognizes IAA conjugates might be useful for studying hormone metabolism.
Experimental Protocols
The determination of antibody specificity and cross-reactivity is a critical experimental procedure. The following is a detailed protocol for a competitive ELISA, a common method for this purpose.
Competitive ELISA Protocol for Determining Antibody Cross-Reactivity
1. Coating the Microplate:
-
Dilute the anti-IAA antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
3. Competition Reaction:
-
Prepare a standard curve of unlabeled IAA in an appropriate buffer.
-
Prepare a range of concentrations for each of the compounds to be tested for cross-reactivity.
-
In separate tubes, mix a constant amount of enzyme-conjugated IAA (e.g., IAA-HRP) with either the IAA standard or the test compound.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with the wash buffer.
4. Detection:
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).
5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of test compound) x 100
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive ELISA for determining cross-reactivity and the logical relationship in antibody selection.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Logical flow for selecting an appropriate anti-IAA antibody.
Conclusion
The choice of an antibody for indole-3-acetic acid analysis is a critical step that can significantly impact the reliability and accuracy of experimental results. This guide highlights the importance of considering both the type of antibody (monoclonal vs. polyclonal) and, more importantly, empirical data on its cross-reactivity with structurally related compounds. While manufacturers' datasheets provide a starting point, researchers are encouraged to seek out and critically evaluate detailed characterization data from peer-reviewed literature. When such data is unavailable, in-house validation of antibody specificity is strongly recommended. By carefully considering the information presented here, researchers can make more informed decisions in selecting the most suitable anti-IAA antibody for their specific research needs.
References
- 1. biocompare.com [biocompare.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. agrisera.com [agrisera.com]
- 4. AS09445 | Anti-IAA - Indole-3-acetic acid (C1') (for immunolocalization) [clinisciences.com]
- 5. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. agrisera.com [agrisera.com]
Statistical methods for analyzing data from 2-(Indolin-3-yl)acetic acid experiments.
A comprehensive understanding of the statistical methods required to analyze data from experiments involving 2-(Indolin-3-yl)acetic acid (a synthetic auxin) is critical for researchers in plant biology and drug development. This guide provides a comparative overview of appropriate statistical techniques, detailed experimental protocols, and visual representations of key biological and experimental processes.
Comparison of Statistical Methods for this compound Experiments
The choice of statistical method is contingent upon the experimental design and the type of data collected. Below is a comparison of common statistical methods applicable to various experimental scenarios involving this compound.
| Experimental Scenario | Objective | Recommended Statistical Method | Alternative Methods | Key Considerations |
| Dose-Response Analysis | To determine the effective concentration (EC50) or inhibitory concentration (IC50) of this compound on a biological response (e.g., root elongation, cell proliferation). | Non-linear Regression (e.g., four-parameter log-logistic model) [1] | Linear regression on transformed data (less accurate) | Assumes a sigmoidal dose-response relationship. Requires multiple concentrations to be tested. |
| Comparing Two Treatment Groups | To compare the mean of a measured variable (e.g., plant height, gene expression level) between a control group and a group treated with this compound. | Independent Samples t-test [2][3][4] | Welch's t-test (if variances are unequal)[3], Mann-Whitney U test (for non-normally distributed data)[3] | Assumes data are normally distributed and have equal variances (for standard t-test). |
| Comparing More Than Two Treatment Groups | To compare the means of a measured variable across multiple concentrations of this compound or against other auxin analogs. | One-Way Analysis of Variance (ANOVA) [5][6] followed by a post-hoc test (e.g., Tukey's HSD) | Kruskal-Wallis test (for non-parametric data) | Assumes normality and homogeneity of variances. The post-hoc test is crucial for identifying which specific groups differ. |
| Analyzing Gene Expression Data (qRT-PCR) | To quantify the relative expression of target genes in response to this compound treatment. | Student's t-test or ANOVA on ΔΔCt values | - | Data should be normalized to a stable reference gene. |
| Analyzing Transcriptome Data (RNA-Seq/Microarray) | To identify differentially expressed genes on a genome-wide scale in response to this compound. | Specialized software packages (e.g., DESeq2, edgeR for RNA-Seq; LIMMA for microarray) | - | Requires normalization of raw count data and correction for multiple comparisons (e.g., False Discovery Rate).[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Root Elongation Assay in Arabidopsis thaliana
This protocol is designed to assess the effect of this compound on primary root growth.
-
Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on Murashige and Skoog (MS) agar plates.
-
Stratification and Germination: Store the plates at 4°C for 48 hours in the dark to synchronize germination, then transfer them to a growth chamber with a 16-hour light/8-hour dark cycle.
-
Treatment Application: After 4-5 days of growth, transfer seedlings to new MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Growth Measurement: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 48-72 hours), measure the length of new root growth from the mark.
-
Data Analysis: Use ANOVA to compare the mean root growth across different concentrations, followed by a post-hoc test to identify significant differences. A dose-response curve can be generated using non-linear regression.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the expression level of auxin-responsive genes.
-
Plant Material and Treatment: Grow plants under controlled conditions and treat them with this compound or a control solution for a specific duration.
-
RNA Extraction and cDNA Synthesis: Harvest the relevant tissue (e.g., roots, shoots), extract total RNA, and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (e.g., ACTIN).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Use a Student's t-test or ANOVA to determine the statistical significance of expression changes between treatment groups.[8]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in their understanding.
Caption: Canonical auxin signaling pathway initiated by this compound.
Caption: A typical experimental workflow for analyzing the effects of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Grow your own statistical data – scienceinschool.org [scienceinschool.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant Biology [yorku.ca]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Genome-Wide Transcriptome Analysis Reveals That Upregulated Expression of Aux/IAA Genes Is Associated with Defective Leaf Growth of the slf Mutant in Eggplant | MDPI [mdpi.com]
A Comparative Guide to Bioassays for 2-(Indolin-3-yl)acetic Acid: Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 2-(Indolin-3-yl)acetic acid (IAA), the most common naturally occurring auxin, is critical for understanding its diverse roles in plant development, microbial signaling, and its potential as a therapeutic agent. This guide provides a comprehensive comparison of commonly employed bioassays for IAA, focusing on their reproducibility and reliability, supported by experimental data and detailed protocols.
Introduction to IAA Bioassays
Indole-3-acetic acid (IAA) is a pivotal signaling molecule, and its precise measurement is fundamental in various biological studies.[1][2] A range of bioassays has been developed to quantify IAA, from traditional growth-based assays to modern immunochemical and chromatographic techniques. The choice of assay depends on factors such as required sensitivity, specificity, sample matrix, throughput, and available instrumentation. This guide will delve into a comparison of these methods to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Common Bioassay Methods
The performance of different bioassays for IAA can vary significantly in terms of their sensitivity, precision, and susceptibility to interference. The following tables summarize the quantitative performance of several widely used methods.
Table 1: Performance Characteristics of Common IAA Bioassays
| Bioassay Method | Principle | Sensitivity (Limit of Detection/Quantification) | Precision (CV%) | Throughput | Key Advantages | Key Disadvantages |
| Salkowski Reagent | Colorimetric | ~1-5 µg/mL | High variability | High | Simple, rapid, inexpensive | Low specificity, overestimates IAA concentration, prone to interference[3] |
| Avena Coleoptile Curvature Test | Biological | ~1 ng/mL | Moderate | Low | High biological relevance, specific to auxins[4][5] | Time-consuming, requires specialized plant material, susceptible to biological variability |
| ELISA | Immunochemical | ~0.05-1 ng/mL | Intra-assay: <10%, Inter-assay: <12%[6] | High | High sensitivity, high throughput | Potential for cross-reactivity, requires antibody validation, matrix effects can be significant[7] |
| GC-MS | Chromatographic | ~1 ng | High | Moderate | High specificity and accuracy, can identify and quantify related indoles | Requires derivatization, expensive instrumentation |
| LC-MS/MS | Chromatographic | 0.02 - 0.1 pmol | < 15%[8] | Moderate to High | Highest specificity and sensitivity, can quantify multiple metabolites simultaneously | Expensive instrumentation, requires expertise in method development |
Table 2: Comparison of Quantitative Results from Different Bioassays
This table illustrates the discrepancies that can arise when measuring IAA concentrations in the same sample using different methods, highlighting the importance of method selection and validation.
| Sample Source | Salkowski Reagent (µg/mL) | HPLC (µg/mL) | Reference |
| Azospirillum brasilense 703Ebc culture medium | 26.1 | 0.5 | [3] |
| Azospirillum brasilense 204Ed culture medium | 10.5 | 0.01 | [3] |
| Kocuria turfanensis As05 (with tryptophan) | > 200 (overestimation) | 2.31 | [9] |
| Pseudomonas koreensis 9-3 (without tryptophan) | 27.45 (overestimation) | Not reported in this study | [9] |
Indole-3-acetic Acid Signaling Pathway
Understanding the signaling pathway of IAA is crucial for interpreting bioassay results and for drug development targeting this pathway. IAA perception and downstream signaling involve a complex interplay of receptors, transcriptional regulators, and target genes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of bioassay results.
Salkowski Reagent Method for IAA Quantification
This colorimetric method is widely used for the estimation of IAA produced by microorganisms.[10][11]
Materials:
-
Salkowski Reagent: 2 mL of 0.5M FeCl3 mixed with 49 mL of water and 49 mL of 70% perchloric acid.[10]
-
IAA standards of known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).[10]
-
Bacterial culture supernatant.
-
Spectrophotometer.
Procedure:
-
Prepare a standard curve by adding 1 mL of each IAA standard to 2 mL of Salkowski reagent in separate test tubes.[10] A tube with 1 mL of sterile medium and 2 mL of reagent serves as the blank.
-
To quantify IAA in a bacterial culture, centrifuge the culture to pellet the cells and collect the supernatant.
-
Add 1 mL of the supernatant to 2 mL of Salkowski reagent.
-
Incubate all tubes in the dark at room temperature for 25-30 minutes. A pink to red color will develop.[10][11]
-
Measure the absorbance of the standards and samples at 530 nm using a spectrophotometer.[10]
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of IAA in the sample by interpolating its absorbance on the standard curve.
General ELISA Protocol for IAA Quantification
This protocol provides a general workflow for a competitive ELISA for IAA quantification.[6][12][13]
Materials:
-
ELISA plate pre-coated with anti-IAA antibody.
-
IAA standards.
-
Samples for analysis.
-
Biotin-conjugated IAA.
-
HRP-conjugated streptavidin.
-
Wash buffer.
-
TMB substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Add standards and samples to the wells of the microplate.[12]
-
Add biotin-conjugated IAA to all wells and incubate to allow for competitive binding between the sample/standard IAA and the biotin-conjugated IAA for the antibody binding sites.[12]
-
Wash the plate to remove unbound reagents.[12]
-
Add HRP-conjugated streptavidin to each well and incubate. The streptavidin will bind to the biotin-conjugated IAA that is bound to the antibody.
-
Wash the plate again to remove unbound HRP-conjugate.[12]
-
Add TMB substrate solution to each well. The HRP enzyme will catalyze a color change.[12]
-
Stop the reaction by adding a stop solution.[12]
-
Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of IAA in the sample.
-
Calculate the IAA concentration in the samples by comparing their OD values to the standard curve.
Conclusion and Recommendations
The selection of an appropriate bioassay for this compound is a critical decision that directly impacts the reliability and reproducibility of research findings. For high-throughput screening and when cost is a major consideration, colorimetric assays like the Salkowski method can be useful for preliminary estimations, but their low specificity and tendency to overestimate IAA concentrations must be acknowledged.[9][3] For studies requiring high biological relevance, traditional bioassays such as the Avena coleoptile test remain valuable, despite their low throughput and technical demands.[4]
For quantitative studies demanding high sensitivity and throughput, ELISA is a suitable option, provided that the antibody is well-characterized and potential matrix effects are addressed.[7] However, for the most accurate, specific, and reliable quantification of IAA and its metabolites, chromatographic methods, particularly LC-MS/MS, are the gold standard.[8][14] These methods allow for the unambiguous identification and quantification of IAA, even in complex biological matrices.
Ultimately, researchers should carefully consider the specific requirements of their study and, where possible, validate their findings using an orthogonal method to ensure the robustness and accuracy of their results. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote more reproducible and reliable research in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abbexa.com [abbexa.com]
- 13. Plant IAA(Indole 3 Acetic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 14. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review comparing the effects of different auxins on plant development.
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from embryogenesis to organ senescence.[1] This guide provides a comparative analysis of the effects of common natural and synthetic auxins, including Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into their differential impacts on key developmental processes, supported by experimental data, and outline the underlying signaling pathways and experimental methodologies.
The Canonical Auxin Signaling Pathway
The primary mechanism of auxin action at the molecular level involves the regulation of gene expression through a well-characterized nuclear signaling pathway.[2][3] This pathway facilitates rapid switching between transcriptional repression and gene activation. At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[2] The arrival of auxin acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein complex.[4][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby liberating the ARF transcription factors to activate or repress target gene expression, which in turn drives various developmental responses.[5]
Caption: The canonical TIR1/AFB nuclear auxin signaling pathway.
Comparative Effects on Plant Development
Different auxins, owing to their unique chemical structures, stability, and metabolism, elicit varied physiological responses. Synthetic auxins like NAA and 2,4-D are generally more stable and can induce stronger responses compared to the naturally occurring and light-sensitive IAA.
Root Development
Auxins are fundamental for initiating adventitious and lateral roots.[6] The choice and concentration of auxin are critical for successful root induction in cuttings and tissue culture.
| Plant Species | Auxin Type | Concentration | Effect on Rooting | Source |
| Melissa officinalis L. | IBA | 1000 mg/L | 4.0 roots per cutting; 54.02 mm average length | [7] |
| Melissa officinalis L. | IBA | 5000 mg/L | 5.5 roots per cutting; 21.35 mm average length | [7] |
| Melissa officinalis L. | Control | 0 mg/L | 2.67 roots per cutting; 10.32 mm average length | [7] |
| Vitis vinifera L. 'Albariño' | IAA | 1.0 mg/L | ~35 mm average root length per shoot | [8] |
| Vitis vinifera L. 'Albariño' | IBA | 1.0 mg/L | ~75 mm average root length per shoot | [8] |
| Vitis vinifera L. 'Albariño' | NAA | 1.0 mg/L | ~105 mm average root length per shoot | [8] |
| Radish | 2,4-D | 2 ppm & 4 ppm | Maximum root length observed (34.3 cm and 33.7 cm) | [9] |
Summary: For many species, IBA and NAA are more potent than IAA for rooting stem cuttings.[7][8] For instance, in Melissa officinalis, a 1000 mg/L IBA treatment resulted in roots that were over five times longer than the control group.[7] Similarly, for Vitis vinifera 'Albariño', NAA at 1.0 mg/L produced the greatest root length compared to IAA and IBA at the same concentration.[8] 2,4-D has also been shown to significantly increase root length and width in radish.[9]
Shoot Elongation and Morphogenesis
The effect of auxins on shoot development is highly concentration-dependent. While auxins generally promote cell elongation in shoots, high concentrations can be inhibitory.[10][11]
| Plant Species | Auxin Type | Concentration | Effect on Shoot Development | Source |
| Hybrid Aspen (XTTa) | NAA | 1-10 µM | Inhibited shoot elongation | [12] |
| Hybrid Aspen (XTTa) | IAA | 100 µM | Negatively impacted caulogenesis | [12] |
| Hybrid Aspen (XCaG) | NAA, IAA, PAA | Low-Mid | Facilitated shoot regeneration and elongation | [12] |
| Radish | 2,4-D | 2 ppm | Maximum plant height (62.10 cm) | [9] |
| Radish | Control | 0 ppm | Significantly higher number of leaves (27) | [9] |
Summary: The response to auxins in shoot morphogenesis can be genotype-dependent. In one hybrid aspen (XTTa), auxins at intermediate to high concentrations were inhibitory, whereas in another (XCaG), they facilitated shoot regeneration.[12] In radish, while a 2 ppm 2,4-D treatment led to the greatest plant height, the control group produced the highest number of leaves, suggesting that exogenous auxin application can sometimes negatively impact leaf development.[9]
Somatic Embryogenesis
Somatic embryogenesis (SE) is the process where somatic cells develop into embryos. Exogenous auxin application, particularly with synthetic auxins, is often an indispensable step for inducing this process in vitro.[13][14]
| Plant Species | Auxin Type | Concentration | Effect on Somatic Embryogenesis (SE) | Source |
| Picea omorika | 2,4-D | 9 µM | Highest SE initiation frequency (22.00%) | [15][16] |
| Picea abies | Picloram | 9 µM | Highest SE initiation frequency (10.48%) | [15][16] |
| Picea abies | NAA | 9 µM | Significantly promoted embryogenic tissue proliferation | [15][16] |
| Picea abies | 2,4-D | 9 µM | Reduced embryogenic tissue proliferation | [15][16] |
Summary: 2,4-D is the most widely studied and applied synthetic auxin for inducing somatic embryogenesis.[15] However, the optimal auxin can be species-specific. In a study comparing two spruce species, 2,4-D was most effective for initiating SE in Picea omorika, while picloram was best for Picea abies.[15][16] Interestingly, while 2,4-D was effective for initiation, NAA was found to be superior for the subsequent proliferation of the embryogenic tissue in P. abies.[15][16] This highlights that different stages of a developmental process may require different auxin treatments.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results when studying auxin effects. Below is a generalized workflow for an in vitro auxin treatment experiment.
Caption: A generalized workflow for in vitro auxin treatment experiments.
Detailed Methodology Example: Rooting of Stem Cuttings
This protocol is synthesized based on common practices for investigating rooting.[7][17]
-
Plant Material: Select healthy, semi-hardwood stem cuttings from a mother plant (e.g., Melissa officinalis). Each cutting should be approximately 10-15 cm long and contain at least 2-3 nodes. Remove the lower leaves.
-
Auxin Preparation: Prepare stock solutions of IAA, IBA, and NAA at 1000 mg/L and 5000 mg/L.[7] Auxins like IAA should be protected from light.[18] A common solvent is 75% ethanol.[18]
-
Treatment Application: Dip the basal end of the cuttings into the respective auxin solutions for 10-20 seconds. For the control group, dip cuttings in the solvent solution without auxin.
-
Planting: Plant the treated cuttings into a sterile rooting medium (e.g., a mix of peat moss and perlite).
-
Incubation: Place the cuttings in a growth chamber or greenhouse with high humidity (using a misting system or plastic cover) and controlled temperature (e.g., 25°C ± 2°C) and photoperiod (e.g., 16h light / 8h dark).
-
Data Collection: After a set period (e.g., 60 days), carefully remove the plantlets from the medium.[7] Wash the roots gently and measure parameters such as rooting percentage, number of roots per cutting, and average root length.
-
Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Tukey's test) to determine significant differences between the treatment groups.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current Perspectives on the Auxin-Mediated Genetic Network that Controls the Induction of Somatic Embryogenesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of cell reprogramming by auxin during somatic embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Roles of Auxins in Somatic Embryogenesis Efficiency in Two Picea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Auxin Treatment [bio-protocol.org]
- 18. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Indolin-3-yl)acetic Acid: A Guide for Laboratory Professionals
San Diego, CA – For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning 2-(Indolin-3-yl)acetic acid, a compound also known as Indole-3-acetic acid (IAA). Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, its disposal must be managed with care, following established protocols for hazardous chemical waste.
Key Hazard and Disposal Information
To facilitate a quick assessment of the hazards associated with this compound and the primary disposal directive, the following table summarizes crucial information derived from safety data sheets (SDS).
| Parameter | Information | Source |
| Chemical Name | 2-(1H-indol-3-yl)acetic acid | [1] |
| Synonyms | Heteroauxin, Indole-3-acetic acid (IAA) | [1][2] |
| CAS Number | 87-51-4 | [1][2] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3] | [1][2][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1][2] | [1][2] |
| Incompatible Materials | Strong oxidizing agents.[1][2] | [1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][2] | [1][2] |
| Environmental Precautions | Should not be released into the environment. Do not flush into surface water or sanitary sewer system.[2] | [2] |
Procedural Steps for Collection and Handling of Waste
The following protocol outlines the step-by-step methodology for the safe handling and collection of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure that the waste is managed in accordance with safety guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Conduct all handling and waste collection activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]
2. Waste Segregation and Containerization:
-
Designate a specific, properly labeled container for this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, must be kept separate.[1][2]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the full chemical name: "this compound" or "Indole-3-acetic acid".[5]
-
Include the appropriate hazard pictograms (e.g., irritant).[3]
-
Indicate the date when the first waste was added to the container.[5]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[5][6]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[5]
-
Keep the container closed at all times, except when adding waste.[5][6]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often around 12 months), arrange for its disposal.[6]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide all necessary information about the waste, including its identity and any potential hazards.
Important Considerations:
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. For small spills, sweep up the solid material and place it in the designated hazardous waste container.[2][7] Avoid generating dust.[1][2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer system.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, from the point of generation to final disposal.
By adhering to these procedures and utilizing the provided decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 2-(Indolin-3-yl)acetic acid
This document provides crucial safety and logistical information for the handling and disposal of 2-(Indolin-3-yl)acetic acid, a compound commonly used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5][6][7][8] The recommended PPE is summarized in the table below.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][9] |
| Skin | Impervious gloves, lab coat, long-sleeved clothing | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][5][9] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are recommended.[5][9] |
Operational Plan: Safe Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Avoid contact with skin, eyes, and clothing.[1][2][3][6][7][8]
-
Empty containers may retain product residues and can be hazardous.[4][8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][3][4][5][7][8][9]
-
Keep the container tightly closed and properly labeled.[1][2][3][4][5][7][8][9]
-
Protect from direct sunlight and light.[2][3][4] Some sources indicate the material is light-sensitive.[2][8]
-
For maintaining product quality, refrigeration is recommended.[1][2][3]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4] Remove contaminated clothing and wash it before reuse.[1][4] Get medical advice if skin irritation occurs or persists.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[1][3][4] Seek medical attention if eye irritation persists.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[3] Seek medical attention if symptoms occur.[1][4] |
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][7]
-
Disposal should be in accordance with federal, state, and local regulations.[4][7]
-
Do not allow the product to enter drains, surface water, or sanitary sewer systems.[2][3][5][7][9]
Spill Cleanup:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[1][2][3]
-
Wear appropriate personal protective equipment during cleanup.[1][2][3][4]
-
For small spills, use appropriate tools to sweep up the solid material and place it in a suitable container for disposal.[8] Clean the contaminated surface with water.[8]
-
For large spills, use a shovel to place the material into a convenient waste disposal container.[8]
-
Avoid generating dust during cleanup.[4]
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. technopharmchem.com [technopharmchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. agscientific.com [agscientific.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
